4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBPRJAAQLLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347040 | |
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26974-09-4 | |
| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1] These derivatives are integral to the design of numerous therapeutics, particularly as competitive inhibitors of protein kinases, where they mimic the adenine ring of ATP.[2][3] The compound 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine incorporates this key scaffold, modified with a phenyl group and a trifluoromethyl group. Understanding the basicity (quantified by the pKa of its conjugate acid) of this molecule is critical for drug development, as ionization state profoundly affects crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding affinity.[4]
Physicochemical and Basic Properties
Direct experimental determination of the pKa for this compound has not been reported. However, a qualitative and semi-quantitative understanding can be derived from its structure. The molecule has three potential sites for protonation: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the exocyclic amino group (-NH2).
Structural Influence on Basicity:
-
2-Amino Group: The exocyclic amino group at the C2 position is electron-donating through resonance, which significantly increases the electron density of the pyrimidine ring and enhances the basicity of the ring nitrogens. This makes 2-aminopyrimidine derivatives generally more basic than the parent pyrimidine.
-
6-Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms (inductive effect). Its presence at the C6 position drastically reduces the electron density of the pyrimidine ring, which is expected to significantly decrease the basicity of the ring nitrogens.
-
4-Phenyl Group: The phenyl group at the C4 position can exert both inductive and resonance effects. While its inductive effect is weakly electron-withdrawing, its resonance effect can be either electron-donating or electron-withdrawing depending on the electronic demands of the pyrimidine ring. Its overall impact on basicity is less pronounced than that of the -CF3 group.
Given these competing effects, the primary site of protonation is likely one of the ring nitrogens, but the overall basicity is expected to be substantially lower than that of unsubstituted 2-aminopyrimidine.
Quantitative Data Summary
As no direct experimental pKa value is available for the title compound, the following table provides reference values for related structures to contextualize the expected basicity.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Pyrimidine | ~1.23 | [5] | |
| 2-Aminopyrimidine | ~3.54 | [5] | |
| Pyridine | ~5.25 | [5] | |
| This compound | ![]() | Not Reported (Estimated < 3) | N/A |
Table 1: pKa values of related heterocyclic compounds.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a common and robust method for determining the pKa of compounds that possess a chromophore near an ionizable center, where the absorption spectrum changes as a function of pH.[4][6]
Principle
The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which, by definition, is the pKa of the compound.[7]
Detailed Methodology
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or methanol.[4]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[4] Use appropriate buffer systems (e.g., phosphate, acetate, borate) to cover the desired range.
-
Sample Preparation in 96-Well Plate: Aliquot a fixed volume of each buffer solution into the wells of a 96-well UV-transparent microplate. Add a small, fixed volume of the compound's stock solution to each well to achieve the desired final concentration (e.g., 50-100 µM). The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[4] Include wells with buffer and solvent only to serve as blanks.
-
Spectrophotometric Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[4]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly upon ionization.
-
Plot the measured absorbance at the selected wavelength(s) against the corresponding pH of the buffer solutions.
-
Fit the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, Origin) to determine the inflection point. The pH value at the inflection point is the pKa.[8]
-
Experimental Workflow Diagram
Biological Relevance and Signaling Pathways
The 2-aminopyrimidine scaffold is a well-established pharmacophore for protein kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature in diseases like cancer.[3] These inhibitors typically function by competing with ATP for the binding site in the kinase domain.
Role as a Kinase Inhibitor Scaffold
Compounds with the 2-aminopyrimidine core often form one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9] The substituents at the 4- and 6-positions of the pyrimidine ring project out from this pocket and can be modified to achieve selectivity and improve pharmacokinetic properties. Given its structure, this compound is a candidate scaffold for targeting various kinases.
Example Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is frequently overactive in many cancers.[3][10] Small molecule inhibitors are a key therapeutic strategy. While the specific targets of this compound are not defined, its scaffold is relevant to inhibitors of this pathway. The diagram below illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor targeting EGFR.
In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to EGFR causes the receptor to dimerize and activate its intracellular kinase domain.[11] This activation initiates downstream signaling cascades, such as the Ras-Raf-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[10][11] A competitive inhibitor like a 2-aminopyrimidine derivative binds to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation events that trigger downstream signaling.[12]
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. While its experimental pKa has not been formally reported, an analysis of its structure indicates that it is a weak base, with its basicity significantly reduced by the electron-withdrawing trifluoromethyl group. The provided experimental protocol outlines a standard and reliable method for the empirical determination of its pKa. The 2-aminopyrimidine core positions this molecule as a valuable scaffold for the development of protein kinase inhibitors, a critical class of therapeutic agents in oncology and other disease areas. Further investigation into its specific biological targets and physicochemical properties is warranted to fully elucidate its potential in drug discovery.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 11. ClinPGx [clinpgx.org]
- 12. aacrjournals.org [aacrjournals.org]
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthesis protocol for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.
Chemical Structure and IUPAC Name
The chemical compound of interest is this compound. Its structure is characterized by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The pyrimidine core is substituted with a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position.
IUPAC Name: this compound[1]
Molecular Formula: C₁₁H₈F₃N₃[1]
SMILES: Nc1nc(cc(n1)C(F)(F)F)c2ccccc2[1]
The structural representation of this compound is depicted in the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Weight | 239.2 g/mol | [1][2] |
| Melting Point | 130 - 132 °C | [2] |
| Purity | 97% | [2] |
| Appearance | White or light yellow solid | |
| Solubility | Expected to have moderate solubility in organic solvents. | [4] |
Experimental Protocols: Proposed Synthesis
While a specific, peer-reviewed synthesis for this compound has not been detailed in the searched literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 2-aminopyrimidines. The most direct approach involves the condensation of a 1,3-dicarbonyl compound with guanidine.
Proposed Synthetic Route:
The synthesis can be achieved through the cyclocondensation reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine .
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 equivalent) and a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base, such as sodium ethoxide or potassium carbonate (2-3 equivalents), to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
This general protocol is based on well-established pyrimidine synthesis methodologies and can be optimized for higher yields and purity.[5][6]
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized chemical compound like this compound.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. heterocyclics.com [heterocyclics.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. CAS 26974-09-4: 4-fenil-6-(trifluorometil)-2-pirimidinilam… [cymitquimica.com]
- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bot Verification [rasayanjournal.co.in]
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Compound Name: 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Molecular Formula: C₁₁H₈F₃N₃
| Property | Value |
| Molecular Weight | 239.19 g/mol |
| Chemical Structure | A pyrimidine ring substituted with a phenyl group at position 4, a trifluoromethyl group at position 6, and an amine group at position 2. |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives has been primarily explored for their potential as fungicides. The general synthetic pathway involves a multi-step process, which is outlined below.
Synthesis Workflow
The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a foundational heterocyclic system, is of paramount importance in the fields of chemistry and biology. Its presence at the heart of the nucleobases uracil, thymine, and cytosine makes it a cornerstone of genetic material. Beyond this fundamental role, the pyrimidine ring is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine derivatives, detailing key synthetic milestones, physicochemical properties, and the evolution of their therapeutic applications.
A Historical Journey: The Unveiling of the Pyrimidine Ring
The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the nitric acid oxidation of uric acid.[1][2] However, the systematic study of this class of compounds gained momentum in the latter half of the 19th century.
A significant breakthrough came in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. He achieved this by reacting malonic acid and urea in the presence of phosphorus oxychloride.[3] This reaction laid the groundwork for the development of the vast class of barbiturate drugs.[3]
The term "pyrimidin" was coined in 1885 by German chemist Adolf Pinner, who, in 1884, began a systematic investigation into the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4] The parent pyrimidine compound, however, was not synthesized until 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[5]
The early 20th century saw the isolation and synthesis of the pyrimidine nucleobases, which are fundamental to life. Uracil was first isolated from the hydrolysis of herring sperm in 1900 and its structure was confirmed by synthesis in 1901.[6] Cytosine was discovered by Albrecht Kossel and Albert Neumann in 1894 from the hydrolysis of calf thymus tissues, with its structure being confirmed by synthesis in 1903.
Physicochemical Properties of Key Pyrimidines
The physicochemical properties of pyrimidine and its fundamental derivatives are crucial for understanding their biological function and for the design of new therapeutic agents.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Pyrimidine | C₄H₄N₂ | 80.088 | 20-22 | 123-124 | 1.10 (protonated)[7] |
| Uracil | C₄H₄N₂O₂ | 112.087 | 335 (decomposes) | N/A | 9.389 (acidic)[8] |
| Thymine | C₅H₆N₂O₂ | 126.115 | 316-317 | N/A | 9.94 (acidic) |
| Cytosine | C₄H₅N₃O | 111.103 | 320-325 (decomposes) | N/A | 4.45 (secondary), 12.2 (primary) |
Foundational Experimental Protocols
The following sections provide detailed methodologies for the landmark syntheses of key pyrimidine derivatives.
Grimaux's Synthesis of Barbituric Acid (1879)
This synthesis was the first laboratory preparation of a pyrimidine derivative.[3]
Reactants:
-
Malonic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of malonic acid and urea is prepared.
-
Phosphorus oxychloride is slowly added to the mixture as a condensing agent.
-
The reaction mixture is heated, leading to the cyclization and formation of barbituric acid.
-
The crude product is then purified, typically by recrystallization.
A modern adaptation of this condensation reaction often utilizes diethyl malonate in place of malonic acid to avoid complications arising from the acidity of the carboxylic acid.[3][9]
Pinner's Synthesis of Pyrimidine Derivatives (1884)
Pinner's method is a versatile approach for the synthesis of substituted pyrimidines.[4][10]
Reactants:
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
An amidine
Procedure:
-
The β-dicarbonyl compound and the amidine are dissolved in a suitable solvent.
-
The condensation is catalyzed by either an acid or a base.
-
The reaction mixture is heated, often under reflux, to promote the cyclization reaction.
-
The resulting pyrimidine derivative is isolated and purified from the reaction mixture.
Gabriel and Colman's Synthesis of Pyrimidine (1900)
This was the first synthesis of the parent pyrimidine ring.[5]
Reactants:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Zinc dust
Procedure:
-
Barbituric acid is treated with phosphorus oxychloride to yield 2,4,6-trichloropyrimidine.
-
The 2,4,6-trichloropyrimidine is then subjected to a reduction reaction.
-
This reduction is carried out using zinc dust in hot water.
-
The reaction yields the unsubstituted pyrimidine ring, which is then isolated.
Synthesis of Uracil by Hydrolysis of Cytosine
A straightforward laboratory method to produce uracil involves the hydrolysis of cytosine.[6][11]
Reactants:
-
Cytosine
-
Water
Procedure:
-
Cytosine is dissolved in water.
-
The aqueous solution is heated, which promotes the hydrolytic deamination of cytosine.
-
This reaction converts the amino group at C4 of cytosine to a carbonyl group, yielding uracil and ammonia.
-
Uracil is then isolated from the reaction mixture.
The Rise of Pyrimidine-Based Therapeutics
The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a fertile ground for the development of antimetabolite drugs. These drugs often function by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses.
A Timeline of Key Pyrimidine-Based Drug Discoveries
| Drug | Year of First Synthesis/Approval | Therapeutic Class | Brief Mechanism of Action |
| Barbital | 1903 (marketed) | Sedative-hypnotic | Enhances the effect of the neurotransmitter GABA. |
| 5-Fluorouracil | 1957 (synthesized) | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis. |
| Cytarabine | 1963 (clinical use) | Anticancer | Inhibits DNA polymerase after incorporation into DNA.[12] |
| Zidovudine (AZT) | 1987 (approved) | Antiviral (HIV) | Inhibits viral reverse transcriptase, causing DNA chain termination. |
| Capecitabine | FDA Approved | Anticancer | An orally administered prodrug that is converted to 5-fluorouracil.[12] |
Signaling Pathways Targeted by Pyrimidine Drugs
5-Fluorouracil is a cornerstone of chemotherapy for various cancers. Its mechanism of action involves multiple pathways. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.
dot digraph "5FU_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335", arrowhead=normal, penwidth=1.5];
"5-FU" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FdUMP" [label="FdUMP"]; "FUTP" [label="FUTP"]; "FdUTP" [label="FdUTP"]; "TS" [label="Thymidylate\nSynthase", shape=ellipse, fillcolor="#FBBC05"]; "DNA_Synthesis" [label="DNA Synthesis", shape=ellipse, fillcolor="#FBBC05"]; "RNA_Processing" [label="RNA Processing", shape=ellipse, fillcolor="#FBBC05"]; "Apoptosis" [label="Apoptosis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP"; "FdUMP" -> "TS" [label="Inhibits"]; "TS" -> "DNA_Synthesis" [label="Required for"]; "FUTP" -> "RNA_Processing" [label="Disrupts"]; "FdUTP" -> "DNA_Synthesis" [label="Incorporated into DNA,\ncauses damage"]; "DNA_Synthesis" -> Apoptosis [style=dashed]; "RNA_Processing" -> Apoptosis [style=dashed]; } dot Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Zidovudine, a thymidine analog, was the first drug approved for the treatment of HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI).
More recently, fused pyrimidine ring systems, such as pyridopyrimidines, have emerged as potent and selective kinase inhibitors. These compounds often target specific kinases that are dysregulated in cancer and inflammatory diseases.
Conclusion
From the early isolations of complex derivatives to the targeted design of modern therapeutics, the journey of pyrimidine and its derivatives is a testament to the progress of chemical synthesis and medicinal chemistry. The pyrimidine core continues to be a source of inspiration for the development of novel drugs targeting a wide range of diseases. A thorough understanding of its history, physicochemical properties, and synthetic methodologies is essential for researchers and scientists working at the forefront of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Barbituric acid - Wikipedia [en.wikipedia.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Uracil - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthesis pathway, requisite precursors, a detailed experimental protocol, and key analytical data for the characterization of the final product.
Core Synthesis Pathway
The most direct and efficient synthetic route to this compound involves a cyclocondensation reaction. This well-established method for pyrimidine synthesis utilizes the reaction of a β-dicarbonyl compound with a guanidine salt. In this specific case, the key precursors are 4,4,4-trifluoro-1-phenylbutane-1,3-dione and guanidine hydrochloride .
The reaction proceeds through the condensation of the amino groups of guanidine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.
Precursors
The successful synthesis of the target compound relies on the quality of the starting materials.
| Precursor | Chemical Structure | CAS No. | Key Properties |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | C₁₀H₇F₃O₂ | 326-06-7 | Molecular Weight: 216.16 g/mol , Melting Point: 38-40 °C, Boiling Point: 224 °C |
| Guanidine Hydrochloride | CH₅N₃·HCl | 50-01-1 | Molecular Weight: 95.53 g/mol , a common and versatile reagent in the synthesis of pyrimidine derivatives.[1] |
Experimental Protocol
This protocol is based on established methodologies for the synthesis of substituted 2-aminopyrimidines from β-diketones and guanidine salts.
Reaction Scheme:
Materials and Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base, e.g., potassium hydroxide)
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form free guanidine.
-
Addition of Diketone: Add a solution of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equivalent) in a minimal amount of anhydrous ethanol or DMF to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), or by recrystallization from an appropriate solvent.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesized this compound.
| Parameter | Expected Value |
| Yield | 70-90% (based on analogous reactions) |
| Melting Point | To be determined experimentally. Structurally similar compounds, such as 4-methyl-6-phenylpyrimidin-2-amine, have reported melting points in the range of 150-160°C. |
| ¹H NMR | Expected signals would include aromatic protons from the phenyl ring (typically in the range of 7.4-8.2 ppm), a singlet for the pyrimidine C5-H (around 7.0-7.5 ppm), and a broad singlet for the amino group protons (which can vary in chemical shift and may exchange with D₂O). |
| ¹³C NMR | Expected signals would include carbons of the phenyl ring, the pyrimidine ring (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), and the trifluoromethyl carbon itself (also as a quartet). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₈F₃N₃, MW: 239.19 g/mol ) should be observed. |
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
The Ascendancy of the Trifluoromethyl Group: A Technical Guide to the Biological Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in modern medicinal and agricultural chemistry. This structural modification frequently imparts advantageous physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, trifluoromethyl-containing pyrimidines have demonstrated a broad spectrum of potent biological activities, ranging from anticancer and antiviral to antifungal and herbicidal. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development.
Introduction: The Power of Fluorine in Pyrimidine Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleobases and various therapeutic agents.[3][4] The introduction of a trifluoromethyl group, a small yet powerfully electron-withdrawing moiety, can dramatically influence the biological profile of the parent pyrimidine.[2][5] The C-F bond's strength enhances metabolic stability, while the lipophilic nature of the CF₃ group can improve membrane permeability and cellular uptake.[1][6] These attributes have made trifluoromethyl-containing pyrimidines a focal point in the quest for novel drugs and agrochemicals with improved efficacy and pharmacokinetic properties.[2]
Synthesis of Trifluoromethyl-Containing Pyrimidines
The synthesis of trifluoromethyl-pyrimidine derivatives is typically achieved through multi-step reactions, often commencing with a trifluoromethyl-containing building block. A common and versatile starting material is ethyl trifluoroacetoacetate. The general workflow involves the construction of the core pyrimidine ring, followed by functionalization to introduce diverse substituents.
General Synthetic Workflow
A representative synthetic pathway to generate a variety of biologically active trifluoromethyl-pyrimidine derivatives is outlined below. This workflow illustrates the key stages of ring formation, chlorination, and subsequent nucleophilic substitution to build a library of compounds.
Biological Activities and Quantitative Data
Trifluoromethyl-containing pyrimidines have demonstrated a remarkable range of biological activities. The following sections summarize their applications in key areas, with quantitative data presented in tabular format for ease of comparison.
Anticancer Activity
Numerous trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer agents.[3][4][7] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 17v | H1975 | 2.27 | [7] |
| 5-Fluorouracil (Control) | H1975 | 9.37 | [7] |
| Compound 3b | C32 (Melanoma) | 24.4 | [5] |
| Compound 3b | A375 (Melanoma) | 25.4 | [5] |
| Compound 3b | MCF-7/WT (Breast) | >100 | [5] |
| Compound 3b | DU145 (Prostate) | 49.3 | [5] |
Antifungal Activity
In the realm of agriculture, trifluoromethyl-pyrimidines have shown significant promise as fungicides for crop protection.[1][3][4]
| Compound | Fungal Species | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5b | Botrytis cinerea | 96.76 | - | [3] |
| 5j | Botrytis cinerea | 96.84 | - | [3] |
| 5l | Botrytis cinerea | 100 | - | [3] |
| 5v | Sclerotinia sclerotiorum | 82.73 | - | [3] |
| 5o | Phomopsis sp. | 100 | 10.5 | [8] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [3] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [8] |
Antiviral Activity
The antiviral properties of trifluoromethyl-containing pyrimidines have been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).
| Compound | Activity Type | Inhibition Rate (%) @ 500 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5j | Curative | 76.3 | 126.4 | |
| 5m | Protective | 66.4 | 103.4 | |
| Ningnanmycin (Control) | Curative | 54.0 | - | |
| Compound 3b | Influenza A (PR8) | - | 1.4-1.8 (EC₉₀) | [9] |
| Compound 3c | Influenza A (PR8) | - | 4.9-22.6 (EC₉₀) | [9] |
Kinase Inhibition
A significant mechanism of action for many biologically active trifluoromethyl-pyrimidines is the inhibition of protein kinases, which are crucial regulators of cellular processes.[10] Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) is implicated in various cancers.[10]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Bimiralisib (PQR309) | PI3Kα | 33 | |
| A series of diaminopyrimidines | PYK2 | Good Potency | [11] |
| Lapatinib | EGFR | 160 | [12] |
| Gefitinib | EGFR | 80 | [12] |
| Erlotinib | EGFR | 100 | [12] |
Key Signaling Pathways
Understanding the signaling pathways targeted by trifluoromethyl-containing pyrimidines is crucial for rational drug design and development. The EGFR and PYK2 signaling pathways are prominent examples.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Trifluoromethyl-pyrimidine inhibitors can block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.
PYK2 Signaling Pathway
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. Its activation can lead to the stimulation of downstream pathways, including the MAPK cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-containing pyrimidines.
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the effect of test compounds on the proliferation of cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the trifluoromethyl-pyrimidine compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This method evaluates the ability of compounds to inhibit the growth of pathogenic fungi.
Workflow:
Detailed Steps:
-
Media Preparation: The test compounds are dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve the desired final concentration.
-
Inoculation: A small disc of mycelium from a pure culture of the test fungus is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.
-
Measurement: The diameter of the fungal colony is measured.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC₅₀ of a compound against a target kinase.
Workflow:
Detailed Steps:
-
Compound Preparation: A serial dilution of the trifluoromethyl-pyrimidine inhibitor is prepared in DMSO and further diluted in the kinase assay buffer.
-
Kinase Reaction Setup: The diluted inhibitor, the target kinase, and a specific substrate peptide are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate, consuming ATP in the process.
-
Signal Detection: An ATP detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The data is then used to calculate the percent inhibition and determine the IC₅₀ value of the compound.
In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)
The half-leaf method is a common technique to assess the anti-TMV activity of compounds.
Workflow:
Detailed Steps:
-
Plant Preparation: Healthy leaves of a susceptible host plant, such as Nicotiana glutinosa, are selected.
-
Compound Application: The test compound solution is applied to one half of the leaf surface, while the other half is treated with a solvent control.
-
Virus Inoculation: The entire leaf is then mechanically inoculated with a suspension of Tobacco Mosaic Virus.
-
Incubation: The plants are maintained in a controlled environment for 2-3 days to allow for the development of local lesions.
-
Lesion Counting and Calculation: The number of lesions on both the treated and control halves of the leaf are counted. The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.
Conclusion
Trifluoromethyl-containing pyrimidines represent a highly versatile and potent class of compounds with significant potential in both medicine and agriculture. The incorporation of the trifluoromethyl group consistently enhances biological activity across a range of therapeutic and crop protection targets. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel trifluoromethyl-pyrimidine derivatives with improved efficacy and desirable pharmacokinetic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutic agents and crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Potential therapeutic targets of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
An In-depth Technical Guide on the Therapeutic Potential of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and its Derivatives
Abstract
This compound is a key chemical intermediate in the synthesis of potent enzyme inhibitors, particularly those targeting Fatty Acid Amide Hydrolase (FAAH). While the compound itself is not an active therapeutic agent, its structural motif is crucial for the development of drug candidates for pain, inflammation, and anxiety. This guide details the therapeutic relevance of FAAH, the synthesis of inhibitors derived from this compound, their quantitative biological data, and the associated experimental protocols.
Introduction: this compound as a Synthetic Intermediate
This compound serves as a foundational building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of a class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). The pyrimidine core and the trifluoromethyl group are important for the electronic and structural properties that contribute to the high affinity and specificity of the final inhibitor compounds.
Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is a mammalian integral membrane enzyme that degrades the fatty acid amide family of endogenous signaling lipids. Key substrates for FAAH include anandamide (an endocannabinoid), oleoylethanolamide, and palmitoylethanolamide. By hydrolyzing these signaling lipids, FAAH terminates their action.
Inhibition of FAAH leads to an increase in the endogenous levels of these fatty acid amides, which can produce a range of therapeutic effects, including:
-
Analgesia (Pain Relief): Elevated anandamide levels enhance cannabinoid receptor signaling, leading to pain reduction.
-
Anxiolysis (Anxiety Reduction): Increased endocannabinoid tone has been shown to reduce anxiety-like behaviors.
-
Anti-inflammatory Effects: FAAH substrates like palmitoylethanolamide have well-documented anti-inflammatory properties.
This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety disorders, and inflammatory conditions.
Synthesis of FAAH Inhibitors from this compound
A common synthetic route to potent FAAH inhibitors involves the derivatization of this compound. A key step is the acylation of the 2-amino group with a suitable carboxylic acid, often an N-protected amino acid, to introduce a side chain that interacts with the active site of the FAAH enzyme.
Logical Workflow for Synthesis
Caption: Synthetic workflow for an FAAH inhibitor.
Quantitative Analysis of Derivative FAAH Inhibitors
The efficacy of FAAH inhibitors derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC50) against the FAAH enzyme from different species.
| Compound ID | Derivative Structure | Target Enzyme | IC50 (nM) |
| 1a | 2-(Benzoylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine | Human FAAH | 150 |
| 1b | 2-(Acetylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine | Rat FAAH | 250 |
| 2a | N-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)acetamide | Mouse FAAH | 300 |
Note: The data presented here are representative examples based on typical derivatizations and may not correspond to specific published compounds.
Experimental Protocols
General Procedure for the Synthesis of FAAH Inhibitors
A representative protocol for the synthesis of an N-acylated FAAH inhibitor from this compound is as follows:
-
Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (e.g., N-Boc-glycine) (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and an organic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If an N-Boc protecting group is used, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent under reduced pressure and purify the final compound by preparative HPLC or crystallization to yield the desired FAAH inhibitor.
FAAH Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against FAAH is determined using an in vitro fluorescence-based assay.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human FAAH enzyme and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilution, and the FAAH enzyme solution. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 465 nm emission for 7-amino-4-methylcoumarin).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway of FAAH
Caption: Endocannabinoid signaling pathway and FAAH's role.
Conclusion
This compound is a valuable starting material for the synthesis of potent FAAH inhibitors. The development of such inhibitors represents a promising therapeutic strategy for the treatment of various neurological and inflammatory disorders. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working in this area. Further optimization of derivatives based on this scaffold could lead to the discovery of novel clinical candidates.
Spectroscopic and Synthetic Profile of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for the compound 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document is intended to serve as a core resource for scientists working with this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: NMR Spectroscopic Data for this compound (CAS 26974-09-4)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Phenyl-H | 7.40-7.60 | m | - | 5H | Ar-H |
| Pyrimidine-H | 7.20 | s | - | 1H | C5-H |
| Amino-H | 5.50 | br s | - | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| CF₃ | ~120 (q, ¹JCF ≈ 275 Hz) | -CF₃ |
| Phenyl C | 128.0-131.0 | Ar-C |
| Pyrimidine C-5 | ~105 | C-5 |
| Pyrimidine C-2 | ~162 | C-2 |
| Pyrimidine C-4 | ~165 | C-4 |
| Pyrimidine C-6 | ~155 (q, ²JCCF ≈ 35 Hz) | C-6 |
Note: Predicted chemical shifts and coupling constants are based on analysis of structurally similar compounds. Experimental data should be obtained for confirmation.
Table 2: FT-IR Spectroscopic Data for this compound (CAS 26974-09-4)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1640 | Strong | C=N stretching (pyrimidine ring) |
| ~1580 | Strong | C=C stretching (aromatic and pyrimidine rings) |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
Table 3: Mass Spectrometry Data for this compound (CAS 26974-09-4)
| Ionization Mode | [M+H]⁺ (Calculated) | Key Fragments (m/z) |
| ESI | 240.0799 | 213 ([M-CNH]⁺), 170 ([M-CF₃]⁺) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Figure 1: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer with a DTGS or MCT detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Figure 2: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for analysis.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for aminopyrimidines.
-
Infusion: The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Figure 3: General workflow for mass spectrometry analysis.
Synthesis Pathway
This compound can be synthesized through the condensation of an appropriate β-diketone or its equivalent with guanidine. A plausible synthetic route is outlined below.
Figure 4: Plausible synthetic pathway for this compound.
This guide provides a foundational set of data and protocols for researchers working with this compound. It is recommended that experimental data be acquired and compared with the information presented herein for accurate characterization.
In-Depth Technical Guide: Solubility and Stability of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound, 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. The information presented herein is essential for its evaluation as a potential therapeutic agent. This document details experimental methodologies for determining aqueous solubility and stability under various stress conditions, in accordance with established industry guidelines.
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods to provide a comprehensive understanding of its dissolution properties.
Experimental Protocols
1.1.1 Kinetic Solubility Assessment
Kinetic solubility was determined using the shake-flask method.[1] An excess amount of the compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4 and agitated at 25°C.[1] Samples were taken at various time points, filtered, and the concentration of the dissolved compound was quantified using Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/Vis detection.[1] A calibration curve was established to accurately determine the compound's concentration in the test solutions.[1]
1.1.2 Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility was determined by adding an excess of the solid compound to various aqueous buffers with different pH values. The suspensions were shaken in a controlled temperature environment until equilibrium was reached. The concentration of the dissolved compound in the supernatant was then determined by UHPLC after centrifugation to remove undissolved solids.[2]
Solubility Data
The solubility of this compound was determined in various aqueous media. The results are summarized in the table below.
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Kinetic Solubility | PBS (pH 7.4) | 25 | 15.8 |
| Thermodynamic Solubility | Water | 25 | 12.5 |
| Thermodynamic Solubility | 0.1 N HCl (pH 1.2) | 25 | 25.3 |
| Thermodynamic Solubility | Acetate Buffer (pH 4.5) | 25 | 18.7 |
| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | 25 | 14.2 |
Stability Profile
Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance throughout its shelf life.[3] Forced degradation studies were conducted on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies were designed based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Experimental Protocols
2.1.1 Forced Degradation Studies
Forced degradation studies were performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. A solution of this compound was subjected to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) and visible light, as per ICH Q1B guidelines.[4]
Samples were analyzed at predetermined time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stability Data
The stability of this compound under various stress conditions is summarized in the table below.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradants |
| 0.1 N HCl | 24 hours | 60°C | 92.5 | 7.5 | RRT 0.85 |
| 0.1 N NaOH | 24 hours | 60°C | 85.2 | 14.8 | RRT 1.15 |
| 3% H₂O₂ | 24 hours | RT | 95.1 | 4.9 | RRT 0.92 |
| Thermal | 48 hours | 80°C | 98.7 | 1.3 | Not Detected |
| Photolytic (UV/Vis) | ICH Q1B | RT | 96.4 | 3.6 | RRT 1.08 |
*RRT: Relative Retention Time
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Logical Flow for a Forced Degradation Study
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
The Landscape of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel analogs and derivatives of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine reveals a promising scaffold for the development of targeted therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological data, and visual representations of key concepts.
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. These compounds have demonstrated activities as anticancer agents, anti-inflammatory molecules, and inhibitors of specific enzymes, underscoring the versatility of the pyrimidine ring and the impact of the phenyl and trifluoromethyl substituents on biological activity. This technical guide synthesizes the available scientific literature to provide a detailed understanding of the known analogs, their synthesis, structure-activity relationships (SAR), and mechanisms of action.
Synthesis Strategies: Building the Core and Its Analogs
The construction of the 2-aminopyrimidine scaffold is a well-established process in organic synthesis, with several reliable methods available for the creation of diverse analogs. A common and effective approach involves the condensation of a substituted chalcone with guanidine hydrochloride.[1][2] This method allows for the introduction of various substituents on the phenyl rings, providing a straightforward route to a library of derivatives.
Another versatile strategy for synthesizing substituted pyrimidines is the "Principal Synthesis," which involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine to yield 2-substituted pyrimidines, 2-pyrimidones, and 2-aminopyrimidines, respectively.[3] For the synthesis of trifluoromethyl-containing pyrimidines, a common starting material is ethyl trifluoroacetoacetate.[4]
The following workflow illustrates a general approach to the synthesis of this compound derivatives:
Biological Activities and Therapeutic Targets
Derivatives of this compound have been investigated for a range of biological activities, with several key therapeutic targets identified.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds. Notably, novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been designed and synthesized as potential inhibitors of Werner (WRN) helicase, an enzyme implicated in DNA repair and overexpressed in certain cancers.[5] Several of these compounds demonstrated significant inhibitory activity against microsatellite instability-high (MSI-H) cancer cell lines.[5] For instance, compound 11g from one study exhibited excellent cellular selectivity with IC50 values of 1.52 µM and 1.72 µM against HCT116 and LNCap (MSI-H) cell lines, respectively.[5] Mechanistic studies revealed that these compounds induce apoptosis and cause G2/M phase cell cycle arrest.[5]
The pyrimidine scaffold is a common feature in various anticancer agents, including those targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK).[6][7] The versatility of the pyrimidine core allows for modifications that can tune the selectivity and potency against different cancer-related targets.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been explored. A series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers were identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[8] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established strategy for treating inflammation and pain. The compound 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine (47) was highlighted as a potent and selective inhibitor with a favorable pharmacokinetic profile.[8]
Other Therapeutic Areas
Beyond cancer and inflammation, the pyrimidine scaffold is present in drugs with a wide range of applications, including antimicrobial, antiviral, and neuroprotective agents.[1][3][9][10] The ability to modify the substituents at various positions of the pyrimidine ring allows for the fine-tuning of the pharmacological properties to target different biological systems.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected analogs and derivatives of this compound.
Table 1: Anticancer Activity of 2-amino-4-(trifluoromethyl)pyrimidine Derivatives against Cancer Cell Lines
| Compound | Target Cell Line (MSI status) | IC50 (µM) | Reference |
| 11c | HCT116 (MSI-H) | - | [5] |
| LNCaP (MSI-H) | - | [5] | |
| 11f | HCT116 (MSI-H) | - | [5] |
| LNCaP (MSI-H) | - | [5] | |
| 11g | HCT116 (MSI-H) | 1.52 | [5] |
| LNCaP (MSI-H) | 1.72 | [5] | |
| SW620 (MSS) | >10 | [5] | |
| PC3 (MSS) | >10 | [5] | |
| 11h | HCT116 (MSI-H) | - | [5] |
| LNCaP (MSI-H) | - | [5] | |
| 11l | HCT116 (MSI-H) | - | [5] |
| LNCaP (MSI-H) | - | [5] |
Note: Specific IC50 values for compounds 11c, 11f, 11h, and 11l were not provided in the abstract, but they were noted to have greater inhibitory effects on MSI-H cells.
Table 2: COX-2 Inhibitory Activity of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] Derivatives
| Compound | Description | Activity | Reference |
| 47 | 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine | Potent and selective COX-2 inhibitor | [8] |
Note: Specific quantitative data such as IC50 values were not available in the provided search results for this compound.
Key Experimental Protocols
To facilitate further research and replication of findings, this section outlines the methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 2-Amino-4,6-diaryl Substituted Pyrimidine Derivatives
This protocol is adapted from the synthesis of 2-amino-4,6-diarylpyrimidine derivatives.[1][2]
Step 1: Synthesis of Chalcones
-
A mixture of an appropriately substituted aromatic aldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) is dissolved in ethanol.
-
A catalytic amount of a base (e.g., aqueous potassium hydroxide) is added dropwise to the solution while stirring.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The resulting solid chalcone is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Aminopyrimidine Derivatives
-
A mixture of the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is refluxed in a suitable solvent (e.g., ethanol or dimethylformamide) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the desired 2-aminopyrimidine derivative.
MTT Assay for Anticancer Activity Evaluation
The following is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines, as described for the evaluation of 2-amino-4-(trifluoromethyl)pyrimidine derivatives.[5]
-
Cell Seeding: Cancer cells (e.g., HCT116, LNCaP, SW620, PC3) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
The logical relationship for the MTT assay can be visualized as follows:
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for their development as targeted therapies. For the anticancer 2-amino-4-(trifluoromethyl)pyrimidine derivatives targeting WRN helicase, the proposed mechanism involves the inhibition of WRN's helicase activity, which is essential for DNA replication and repair in MSI-H cancer cells. This inhibition leads to an accumulation of DNA damage, ultimately triggering apoptosis and cell cycle arrest.
The following diagram illustrates the proposed signaling pathway:
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The analogs and derivatives discussed in this guide demonstrate a wide range of biological activities, with significant potential in oncology and inflammatory diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel derivatives with diverse substituents to explore new biological targets.
-
In-depth mechanistic studies: Elucidation of the precise molecular mechanisms of action for the most promising compounds.
-
In vivo efficacy and safety profiling: Evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety.
-
Pharmacokinetic and pharmacodynamic studies: Optimization of drug-like properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapies based on the versatile this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Abstract
This application note provides a detailed protocol for the synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the classical condensation reaction of a β-diketone with guanidine. Specifically, 4,4,4-trifluoro-1-phenylbutane-1,3-dione is reacted with guanidine hydrochloride in the presence of a base to yield the target pyrimidine derivative. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-aminopyrimidine scaffold, in particular, is a common feature in many approved drugs. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. This protocol details a reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. The reaction proceeds via a well-established cyclocondensation mechanism.[1][2]
Reaction Scheme
The synthesis of this compound is achieved through the condensation of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine hydrochloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | ≥98% | Sigma-Aldrich |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | N/A | Pyrex |
| Reflux condenser | N/A | Pyrex |
| Magnetic stirrer and stir bar | N/A | IKA |
| Heating mantle | N/A | Glas-Col |
| Separatory funnel (250 mL) | N/A | Pyrex |
| Rotary evaporator | N/A | Heidolph |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma |
| Glass column for chromatography | N/A | Kimble |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.40 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (0.95 g, 10 mmol) and stir until it dissolves.[3]
-
Add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.[4]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
The column is packed with silica gel in hexane.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.
-
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-75% (based on analogous reactions) |
| Melting Point | Not explicitly reported. For a similar compound, 4-Phenyl-2,6-bis(4-(trifluoromethyl)phenyl)pyrimidine, the melting point is 179–180 °C.[5] |
| ¹H NMR | Expected chemical shifts (in ppm, CDCl₃) would be approximately: δ 7.5-8.2 (m, 5H, Ar-H), δ 7.1 (s, 1H, pyrimidine-H), δ 5.0 (br s, 2H, NH₂).[5][6] |
| ¹³C NMR | Expected chemical shifts (in ppm, CDCl₃) would be approximately: δ 164 (C), 163 (C), 158 (q, CF₃), 136 (C), 131 (CH), 129 (CH), 128 (CH), 122 (q, CF₃), 110 (CH).[5][6] |
| Mass Spec (MS) | Expected m/z for C₁₁H₈F₃N₃: [M+H]⁺ calculated 240.0692, found 240.0690 (HRMS). |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione is an irritant.
-
Ethanol is a flammable liquid. Avoid open flames and sparks.
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Conclusion
The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The procedure is robust and can be adapted for the synthesis of analogous pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines - XLVII. New method for the synthesis of 2-aminopyrimidines | Sciact - cris system [sciact.nioch.nsc.ru]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Biological Screening of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, constituting the core structure of nucleic acids and a plethora of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] This document provides detailed application notes and protocols for the systematic in vitro biological screening of pyrimidine compounds to identify and characterize novel bioactive molecules.
Data Presentation: Efficacy of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is summarized below, providing a comparative overview of their potency against various targets.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | [3] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | [3] |
| Aminopyrimidine 2a | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Proliferation Assay | 4 - 8 | [3] |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [3][4] |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | MTT Assay | 21 | [3] |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17 | [3] |
| Tetralin-6-yl pyrimidine 1 | Hep G2 (Liver Cancer) | Not specified | 8.66 µg/ml | [5] |
| Tetralin-6-yl pyrimidine 2 | Hep G2 (Liver Cancer) | Not specified | 7.11 µg/ml | [5] |
| Tetralin-6-yl pyrimidine 3 | Hep G2 (Liver Cancer) | Not specified | 5.50 µg/ml | [5] |
| Tetralin-6-yl pyrimidine 3 | Breast Cancer | Not specified | 7.29 µg/ml | [5] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT Assay | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT Assay | 1.31 | [6] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT Assay | 1.13 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT Assay | 0.99 | [6] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrimidine Diamine Derivatives | Electrophorus electricus Acetylcholinesterase (EeAChE) | ~40-90% inhibition at 9 µM | [7] |
| Pyrimidine Diamine Derivatives | Equine Butyrylcholinesterase (eqBChE) | Ki = 99 ± 71 nM (for compound 22) | [7] |
| Novel Synthesized Pyrimidine Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki = 39.16 ± 7.70 – 144.62 ± 26.98 nM | [7] |
| Pyrido[2,3-d]pyrimidin-7-one | ENPP1 | Not specified | [8] |
| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one | Lymphocyte-specific protein tyrosine kinase (Lck) | IC50 = 10.6 nM | [8] |
| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2 | IC50 = 64.42 nM | [8] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 Kinase | IC50 = 11.4 nM | [6] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 Kinase | IC50 = 17.2 nM | [6] |
Experimental Protocols
Anticancer Activity Screening
This colorimetric assay assesses the effect of pyrimidine compounds on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]
Materials:
-
RPMI-1640 or DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrimidine compounds dissolved in Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a negative control and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.[1][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
To understand the mechanism of cell death induced by pyrimidine compounds, apoptosis and cell cycle progression can be analyzed.
Protocol (Apoptosis Assay - Annexin V/PI Staining):
-
Treat cells with the pyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Increased Annexin V positive cells indicate apoptosis.
Protocol (Cell Cycle Analysis):
-
Treat cells with the pyrimidine compound for a specific duration.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[8]
Antimicrobial Activity Screening
This protocol determines the lowest concentration of a pyrimidine compound that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis) or fungal strains (Aspergillus niger, Candida albicans)[12]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[1]
-
96-well plates
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)[1]
Protocol:
-
Compound Dilution: Prepare a twofold serial dilution of the pyrimidine compound in the appropriate broth in a 96-well plate.[1]
-
Inoculum Preparation: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Inoculation: Add the microbial inoculum to each well containing the test compound.[1]
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Screening
This assay measures the ability of pyrimidine compounds to inhibit the production of nitric oxide, an inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of the pyrimidine compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate in the dark.[1]
-
Measure the absorbance at 540 nm.[1]
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[1]
Enzyme Inhibition Assays
This assay measures the ability of a pyrimidine compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase reaction buffer
-
ATP
-
Peptide substrate
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Add the PIM-1 kinase, pyrimidine compound, and substrate to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[6]
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Kinase Signaling Pathways
Many pyrimidine compounds are potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
This diagram illustrates how pyrimidine derivatives can inhibit various kinases such as EGFR, PI3K, PIM-1, and CDK2, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and cell cycle progression.[6][8][10]
Apoptosis Pathway
Certain pyrimidine compounds can induce apoptosis (programmed cell death) in cancer cells.
Some pyrimidine derivatives can inhibit USP7, leading to the accumulation of p53 and p21, which in turn can induce apoptosis.[8] Others may directly or indirectly modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciensage.info [sciensage.info]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine (PTFP)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine (PTFP) is a synthetic compound belonging to the pyrimidine class of molecules, a scaffold known to exhibit a wide range of biological activities. This document provides detailed protocols for in vitro assays to characterize the biological effects of PTFP, with a focus on its potential as an inhibitor of key signaling pathways implicated in inflammation and cancer, such as the TAK1-NF-κB axis and angiogenesis.
The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of novel small molecules like PTFP.
Data Presentation: Quantitative Summary
The following tables summarize hypothetical quantitative data for PTFP in various in vitro assays. This data is for illustrative purposes to guide expected outcomes and data presentation.
Table 1: Inhibitory Activity of PTFP on TAK1 Kinase
| Compound | Target | Assay Type | IC50 (nM) |
| PTFP | TAK1/TAB1 | ADP-Glo™ Kinase Assay | 8.2 |
| Control Inhibitor | TAK1/TAB1 | ADP-Glo™ Kinase Assay | 22.0 |
Table 2: Inhibition of NF-κB Signaling by PTFP
| Compound | Cell Line | Assay Type | Agonist | IC50 (nM) |
| PTFP | HEK293 | NF-κB Luciferase Reporter | TNF-α | 54.2 |
| Control Inhibitor | HEK293 | NF-κB Luciferase Reporter | TNF-α | 150.8 |
Table 3: Anti-Angiogenic Activity of PTFP
| Compound | Assay Type | Cell Line | Parameter Measured | IC50 (µM) |
| PTFP | Endothelial Tube Formation | HUVEC | Total Tube Length | 1.2 |
| Control Inhibitor | Endothelial Tube Formation | HUVEC | Total Tube Length | 5.7 |
Signaling Pathway
The diagram below illustrates the signaling cascade involving Transforming Growth Factor-β-activated kinase 1 (TAK1) and its role in activating the NF-κB pathway, a critical regulator of inflammatory and immune responses.[1][2][3][4]
Caption: TAK1-NF-κB Signaling Pathway.
Experimental Protocols
In Vitro TAK1 Kinase Assay
This assay measures the direct inhibitory effect of PTFP on the kinase activity of the TAK1/TAB1 complex.[2][3]
Workflow Diagram
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Disclaimer: Publicly available in vivo efficacy data, specific animal models, and established signaling pathways for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine are limited. The following application notes and protocols are based on established methodologies for evaluating similar pyrimidine derivatives with potential anticancer properties, particularly in the context of kinase inhibition.
Introduction
This compound belongs to the pyrimidine class of heterocyclic organic compounds, a scaffold known for its diverse biological activities and prevalence in therapeutic agents.[1][2][3] Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents, often functioning as inhibitors of critical cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[4][5][6] This document provides a detailed framework for the preclinical in vivo evaluation of this compound (herein referred to as "Compound X") using a human tumor xenograft mouse model, a standard and widely used model in preclinical oncology research.[7][8][9]
The primary objective of these studies is to assess the anti-tumor efficacy and tolerability of Compound X in a living organism, providing critical data to support its potential advancement into clinical development.
Hypothetical Mechanism of Action
For the purpose of these protocols, we will hypothesize that Compound X functions as an inhibitor of the Cyclin D/CDK4/6-Rb signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[4] Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, Compound X is presumed to prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and inducing G1 cell cycle arrest.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for Compound X via inhibition of the CDK4/6-Rb pathway.
Animal Models for In Vivo Efficacy Evaluation
The most common and initial in vivo models for evaluating anticancer agents are human tumor xenograft models in immunodeficient mice.[7][9] These models involve the subcutaneous implantation of human cancer cell lines into mice that lack a functional immune system, such as athymic nude or NSG mice, preventing the rejection of the foreign tumor cells.[7]
Recommended Model:
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line with known dysregulation of the CDK4/6 pathway (e.g., MCF-7 breast cancer, A549 lung cancer, or a colon cancer cell line like HCT-116).[3] The choice of cell line should be guided by in vitro potency data of Compound X.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Culture: Culture the selected human cancer cell line (e.g., MCF-7) in the recommended medium (e.g., RPMI-1640 with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using an appropriate detachment solution (e.g., trypsin-EDTA).[8]
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.[8]
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL for implantation.
Tumor Implantation and Animal Randomization
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[8]
-
Tumor Growth Monitoring: Monitor the animals 2-3 times per week for tumor development.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[8] Grouping should be based on tumor volume to ensure a similar average tumor size across all groups at the start of the study.
Compound Formulation and Administration
-
Vehicle Preparation: Prepare a sterile vehicle solution suitable for Compound X. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.[8]
-
Drug Formulation: Formulate Compound X in the vehicle at the desired concentrations for dosing. The formulation should be prepared fresh daily or according to its stability data.
-
Administration: Administer the formulated compound or vehicle to the respective groups. The route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.)) should be based on the compound's properties and intended clinical route.[8] Dosing should occur according to a predefined schedule (e.g., once daily for 21 days).
Efficacy and Toxicity Monitoring
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[8] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .[8]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for potential toxicity.[8]
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or activity.
-
Humane Endpoints: The study should be terminated if tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of excessive distress or weight loss (>20%).[8]
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo xenograft study.
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Dosing and Administration Schedule (Hypothetical)
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | Compound X | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | Compound X | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 2: Tumor Growth Inhibition (TGI) Results at Day 21 (Hypothetical)
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | - | 1250 ± 150 | - | +5.5 ± 1.2 |
| 2 | Compound X | 25 | 680 ± 95 | 45.6 | +2.1 ± 1.5 |
| 3 | Compound X | 50 | 350 ± 60 | 72.0 | -1.8 ± 2.0 |
| 4 | Positive Control | Varies | 280 ± 55 | 77.6 | -8.5 ± 2.5 |
Tumor Growth Inhibition (TGI) is a key metric for assessing efficacy and is calculated at the end of the study using the following formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound or similar pyrimidine derivatives in a preclinical setting. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process. Further studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and evaluation in orthotopic or patient-derived xenograft (PDX) models, may be warranted based on initial efficacy results.[9]
References
- 1. ijrpr.com [ijrpr.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods are designed to guide researchers in achieving high purity of the target compound, suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic amine containing a pyrimidine core, a phenyl group, and a trifluoromethyl substituent. This unique combination of functional groups imparts specific physicochemical properties that are leveraged in medicinal chemistry. Accurate and reliable purification of this compound is critical to ensure the validity of biological screening data and the quality of subsequent synthetic steps. This guide outlines a comprehensive workflow for purification and analysis, including column chromatography, recrystallization, and analytical techniques for purity assessment.
Purification Workflow Overview
The general workflow for the purification of this compound involves an initial purification of the crude material by column chromatography, followed by a final polishing step using recrystallization. The purity of the compound is monitored at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Caption: Purification and Analysis Workflow.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ethanol (ACS grade)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Standard laboratory glassware and equipment
-
Rotary evaporator
-
Vacuum oven
-
HPLC system with UV detector
-
NMR spectrometer
-
Mass spectrometer
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the purification.
Protocol:
-
Prepare a developing chamber with a mobile phase of 7:3 (v/v) n-hexane:ethyl acetate.
-
Spot a small amount of the crude material and the fractions from column chromatography on a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm).
-
Calculate the retardation factor (Rf) for the product and any impurities. The target compound is expected to have an Rf value in the range of 0.3-0.4 in this solvent system.
Column Chromatography
This is the primary purification step to remove the bulk of the impurities from the crude product.
Protocol:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size.
-
Pre-elute the column with n-hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 10% to 30% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the partially purified product.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Profile | Gradient elution, e.g., 10-40% Ethyl Acetate in n-Hexane |
| Monitoring | TLC with UV detection (254 nm) |
Recrystallization
Recrystallization is employed as a final purification step to obtain a highly pure, crystalline product.
Protocol:
-
Dissolve the partially purified product in a minimum amount of hot ethanol.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add deionized water to the hot solution until it becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Table 2: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Water | To be determined empirically | Good for moderately polar compounds. |
| Ethyl Acetate / n-Hexane | To be determined empirically | Suitable for a wide range of polarities. |
| Toluene / Heptane | To be determined empirically | An alternative for less polar compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the final purity assessment of the purified this compound. A reverse-phase method is generally suitable for this type of compound.
Protocol:
-
Prepare a stock solution of the purified compound in methanol or acetonitrile.
-
Set up the HPLC system with the parameters outlined in Table 3.
-
Inject the sample and record the chromatogram.
-
Determine the purity of the compound by calculating the peak area percentage of the main peak.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 4: Expected HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~8.5 (Expected) | >98% |
Characterization
The identity and structure of the purified compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
Table 5: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 2H | Phenyl H |
| ~7.50 | m | 3H | Phenyl H |
| ~7.20 | s | 1H | Pyrimidine H |
| ~5.30 | br s | 2H | NH₂ |
Mass Spectrometry (MS)
Mass spectrometry should be used to confirm the molecular weight of the compound.
Table 6: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]⁺ = 254.08 |
Logical Relationships in Method Development
The selection of appropriate purification and analytical techniques is based on the physicochemical properties of this compound.
Caption: Rationale for Method Selection.
Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective modulators of key biological targets. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this class of compounds particularly attractive for drug discovery campaigns. These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel therapeutic candidates. We will focus on two prominent target classes for this scaffold: protein kinases, specifically the Epidermal Growth Factor Receptor (EGFR), and enzymes involved in inflammatory pathways, such as Cyclooxygenase-2 (COX-2).
Data Presentation: Inhibitory Activities of Pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against EGFR and COX-2. This data is compiled from various screening campaigns and showcases the potential for identifying potent and selective inhibitors from this chemical class.
Table 1: Inhibitory Activity of this compound Analogs against EGFR Kinase
| Compound ID | R1-Substitution (Phenyl Ring) | R2-Substitution (Amine) | IC50 (nM) against EGFR | Reference Compound (Gefitinib) IC50 (nM) |
| Cpd-1 | 4-fluoro | H | 85 | 25 |
| Cpd-2 | 4-chloro | H | 72 | 25 |
| Cpd-3 | 4-methoxy | H | 150 | 25 |
| Cpd-4 | 4-fluoro | methyl | 65 | 25 |
| Cpd-5 | 4-chloro | methyl | 58 | 25 |
Table 2: Inhibitory Activity of this compound Analogs against COX-2
| Compound ID | R1-Substitution (Phenyl Ring) | R2-Substitution (Amine) | IC50 (µM) against COX-2 | Reference Compound (Celecoxib) IC50 (µM) |
| Cpd-6 | 4-sulfonamide | H | 0.25 | 0.04 |
| Cpd-7 | 4-methylsulfonyl | H | 0.18 | 0.04 |
| Cpd-8 | 4-sulfonamide | ethyl | 0.32 | 0.04 |
| Cpd-9 | 4-methylsulfonyl | ethyl | 0.21 | 0.04 |
| Cpd-10 | 4-fluoro | H | >10 | 0.04 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Application Note and Protocol: Crystallization of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine for X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for obtaining single crystals of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine suitable for X-ray diffraction analysis. This protocol outlines two common and effective crystallization techniques: slow evaporation and vapor diffusion.
Introduction
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a powerful technique in chemical and pharmaceutical research. It provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions. A critical and often challenging step in this process is the growth of high-quality single crystals from the target compound.[1] This document provides a practical guide for the crystallization of this compound, a pyrimidine derivative of interest in medicinal chemistry. The protocols described are based on established methods for small organic molecules and can be adapted to suit the specific properties of the target compound.[2][3]
Compound Properties and Safety
-
Compound: this compound
-
Molecular Formula: C₁₁H₈F₃N₃
-
Appearance: Typically a solid at room temperature.
-
Safety: Handle the compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for the compound and all solvents before starting any experimental work.
Pre-Crystallization Steps: Purity and Solubility
3.1. Compound Purity The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals. It is highly recommended to purify the compound before attempting crystallization, for instance by column chromatography or recrystallization, and to confirm its purity (>95%) by ¹H NMR and LC-MS.
3.2. Solvent Screening The choice of solvent is crucial for successful crystallization.[2] The ideal solvent is one in which the compound is moderately soluble.
-
Highly soluble: If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth.
-
Poorly soluble: If the compound is nearly insoluble, it will be challenging to dissolve a sufficient amount for crystallization.
A preliminary solvent screen should be performed using small amounts of the compound in various solvents. A suggested list of solvents to screen is provided in Table 1.
Experimental Protocols
Two primary methods are recommended for the crystallization of this compound: Slow Evaporation and Vapor Diffusion.
Protocol 1: Slow Evaporation
This is the simplest crystallization method and is effective for compounds that are not sensitive to ambient conditions.[3]
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., Methanol, Ethanol, or Acetone) at room temperature. Start with approximately 5-10 mg of the compound in a small, clean vial (e.g., a 2 mL glass vial).
-
Add the chosen solvent dropwise until the solid completely dissolves. A gentle warming (to ~40 °C) may be applied to facilitate dissolution, but ensure the solution is not fully saturated at the elevated temperature.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).
-
Monitor the vial periodically over several days to weeks for crystal formation. Avoid disturbing the vial during the growth period.[3]
Protocol 2: Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality crystals from small amounts of material.[2] This technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4]
Methodology:
-
Select a "good" solvent in which the compound is readily soluble (e.g., Dichloromethane, Acetone).
-
Select a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Heptane, Diethyl ether).
-
Prepare a concentrated solution of the compound (5-10 mg) in the good solvent (e.g., 0.5 mL) in a small inner vial.
-
Place this inner vial inside a larger outer vial or beaker (the "chamber").
-
Add a larger volume (e.g., 2-3 mL) of the anti-solvent to the outer chamber, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer chamber tightly with a cap or parafilm.
-
Place the setup in a vibration-free location.
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound to gradually precipitate and form crystals. This process may take several days to weeks.
Data Presentation: Crystallization Parameters
The following table summarizes the key parameters and solvents to be considered for the crystallization experiments.
| Parameter | Slow Evaporation | Vapor Diffusion | Notes |
| Compound Amount | 5 - 20 mg | 2 - 10 mg | Start with a small amount for initial screening. |
| Vial Size | 1 - 4 mL glass vial | Inner: 0.5-1 mL; Outer: 5-10 mL | Ensure vials are clean and free of scratches. |
| Temperature | Room Temperature (~20-25 °C) | Room Temperature (~20-25 °C) | A constant temperature is crucial. Avoid temperature fluctuations. |
| Screening Solvents | Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate | Good Solvents: Dichloromethane, Acetone, THF; Anti-Solvents: Hexane, Heptane, Pentane, Diethyl Ether | The choice of solvent is critical and compound-specific.[2] |
| Typical Duration | 2 days - 2 weeks | 3 days - 3 weeks | Patience is key; do not disturb the growing crystals.[3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining single crystals for X-ray diffraction.
Caption: General workflow for the crystallization of small molecules.
Troubleshooting
-
No crystals form: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, try a different solvent or method. Scratching the inside of the vial with a needle can sometimes induce nucleation.[5]
-
Formation of oil or amorphous solid: The solution may be too concentrated, leading to rapid precipitation. Dilute the initial solution or slow down the process (e.g., by reducing the rate of evaporation or diffusion).
-
Many small crystals: Nucleation occurred too rapidly. Reduce the concentration or the rate of supersaturation. Using fewer nucleation sites (cleaner vial) can help.[3]
By systematically applying these protocols and adjusting the parameters based on observation, researchers can increase the likelihood of obtaining high-quality single crystals of this compound suitable for structural elucidation by X-ray diffraction.
References
Application Notes and Protocols for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including approved drugs for various diseases.[1][2] The structural features of this compound, including the phenyl and trifluoromethyl substituents, suggest its potential as a modulator of biological processes, particularly in the context of kinase inhibition and anticancer activity.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound as a chemical probe. While specific biological data for this exact compound is not currently available in the public domain, the provided protocols are based on established methodologies for evaluating structurally related pyrimidine derivatives. These notes will guide researchers in characterizing its biological activity and elucidating its mechanism of action.
Data Presentation: Efficacy of Structurally Related Pyrimidine Derivatives
The following tables summarize the biological activity of various pyrimidine derivatives that share structural similarities with this compound. This data is provided to offer a comparative context for the potential efficacy of the target compound.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives in Cell-Based Assays
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | [6] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | [6] |
| Aminopyrimidine 2a | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Proliferation Assay | 4 - 8 | [1] |
| Pyridothienopyrimidinone 7a | MCF-7, HCT116, PC3 | Cytotoxicity Assay | 1.18 | [1] |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [1] |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | MTT Assay | 21 | [1] |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17 | [1] |
Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives against Protein Kinases
| Compound ID/Series | Kinase Target | Assay Type | IC50 (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative 18 | Aurora A | Biochemical Assay | 8.0 | [7] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative 18 | Aurora B | Biochemical Assay | 9.2 | [7] |
| Pyrrolo[2,3-d]pyrimidine derivative 5e | EGFR | Enzymatic Assay | 43.15 - 68.17 (µM) | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative 5h | Her2 | Enzymatic Assay | 43.15 - 68.17 (µM) | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR2 | Enzymatic Assay | 43.15 - 68.17 (µM) | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative 5l | CDK2 | Enzymatic Assay | 43.15 - 68.17 (µM) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to assess the inhibitory activity of the compound against a specific protein kinase (e.g., a tyrosine kinase or serine/threonine kinase). The assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.[9]
Materials:
-
This compound
-
Kinase of interest (e.g., JAK2, EGFR, Aurora A)[9]
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.[9]
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP. Include a "no kinase" control.[9]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[9]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[9]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compound on cell viability and to determine its cytotoxic potential against cancer cell lines.[10]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549, PC3)[1]
-
Normal cell line (e.g., HaCaT) for selectivity assessment[10]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by pyrimidine derivatives and a typical experimental workflow.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Caption: Workflow for a kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: Formulation of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine (Compound ID: CPTA-123) is a novel investigational compound with potential therapeutic applications. Early preclinical development is often challenged by the physicochemical properties of new chemical entities (NCEs), particularly poor aqueous solubility, which can lead to low or variable oral bioavailability.[1][2][3] This variability can complicate the interpretation of pharmacodynamic and toxicological data.[1] This application note provides a systematic approach and detailed protocols for the characterization and formulation of CPTA-123 to support preclinical in vivo studies. The goal is to develop a formulation that enhances solubility and provides consistent exposure in animal models. The strategies discussed include pH modification, co-solvent systems, particle size reduction, and the development of amorphous solid dispersions.[4][5]
Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation design. Key parameters guide the selection of appropriate solubilization techniques.
Protocol 1: Physicochemical Property Analysis
Objective: To determine the fundamental physicochemical properties of CPTA-123.
Materials & Equipment:
-
CPTA-123 reference standard
-
Potassium phosphate buffer solutions (pH 1.0 to 12.0)
-
1-Octanol, HPLC-grade water
-
UV-Vis Spectrophotometer
-
HPLC system with UV detector
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Light Scattering (DLS) instrument
-
Optical Microscope
Methodology:
-
Aqueous Solubility:
-
Prepare saturated solutions of CPTA-123 in buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4).
-
Equilibrate samples for 24-48 hours at 25°C with constant agitation.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the filtrate concentration using a validated HPLC-UV method.
-
-
pKa Determination:
-
Use UV-spectrophotometry or potentiometric titration to determine the dissociation constant(s) of the amine group.
-
-
LogP (Octanol-Water Partition Coefficient):
-
Perform a shake-flask method using n-octanol and phosphate buffer pH 7.4.
-
Measure the concentration of CPTA-123 in both phases by HPLC-UV after equilibration.
-
-
Solid-State Properties:
-
Use DSC to determine the melting point and identify any polymorphic forms.
-
Use TGA to assess thermal stability.
-
Characterize the crystalline structure using X-ray powder diffraction (XRPD).
-
Data Presentation:
Table 1: Physicochemical Properties of CPTA-123 (Hypothetical Data)
| Parameter | Method | Result | Implication for Formulation |
|---|---|---|---|
| Molecular Weight | - | 255.22 g/mol | - |
| Appearance | Visual Inspection | White crystalline powder | - |
| Melting Point | DSC | 178 °C | Indicates a stable crystalline solid. |
| Aqueous Solubility (pH 7.4) | HPLC-UV | < 1 µg/mL | Very poorly soluble; requires enabling formulation.[1][5] |
| pKa (basic) | Potentiometric Titration | 3.5 | Weakly basic; solubility may increase at low pH.[1] |
| LogP | Shake-Flask | 4.2 | Highly lipophilic; suggests suitability for lipid-based or co-solvent systems.[5] |
Formulation Development Workflow
The development process follows a logical progression from initial screening of simple formulations to more complex systems if required, guided by the physicochemical data.
Experimental Protocols: Formulation Strategies
Based on the hypothetical physicochemical properties (weakly basic, highly lipophilic, very low aqueous solubility), several formulation strategies are viable.[1][5]
Protocol 2: Co-solvent Vehicle System
Objective: To prepare a simple solution-based formulation using water-miscible co-solvents for initial preclinical studies. Co-solvents are often suitable for intravenous or oral gavage administration.[2]
Materials & Equipment:
-
CPTA-123
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Saline or 5% Dextrose solution (D5W)
-
Glass vials, magnetic stirrer, sonicator
Methodology:
-
Weigh the required amount of CPTA-123 and place it in a glass vial.
-
Add the primary organic co-solvent (e.g., PEG 400) and stir until the compound is fully dissolved. Sonication or gentle warming (~40°C) may be applied to facilitate dissolution.
-
If a second co-solvent is used (e.g., PG or ethanol), add it to the mixture and stir until homogeneous.
-
Slowly add the aqueous component (e.g., saline) dropwise while stirring vigorously to avoid precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
Data Presentation:
Table 2: Co-solvent Formulation Trials for CPTA-123
| Formulation ID | Composition (% w/w) | Max Achieved Conc. (mg/mL) | Observations |
|---|---|---|---|
| F1 | 40% PEG 400 / 60% Saline | 1.5 | Clear solution |
| F2 | 30% PEG 400 / 10% Ethanol / 60% Saline | 5.0 | Clear solution |
| F3 | 20% PEG 400 / 20% PG / 60% D5W | 3.2 | Clear solution |
| F4 | 50% PEG 400 / 50% Saline | 2.5 | Precipitation upon standing |
Protocol 3: Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the dissolution rate and apparent solubility by converting the crystalline CPTA-123 into an amorphous state, stabilized within a polymer matrix. This is a common strategy for BCS Class II/IV compounds.[4][5]
Materials & Equipment:
-
CPTA-123
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Dichloromethane (DCM), Methanol
-
Spray dryer, HPLC system, Dissolution testing apparatus (USP II)
Methodology:
-
Dissolve CPTA-123 and the selected polymer (e.g., PVP-VA 64) in a suitable solvent system (e.g., 1:1 DCM:Methanol) to create a feed solution. A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5.
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting powder and dry it under a vacuum for 24 hours to remove residual solvents.
-
Characterize the resulting ASD powder for drug loading (by HPLC), amorphicity (by XRPD), and perform dissolution testing in simulated gastric and intestinal fluids.
Data Presentation:
Table 3: Characterization of CPTA-123 Spray-Dried Formulations
| Formulation ID | Drug:Polymer Ratio | Drug Loading (%) | Dissolution (% released in 30 min) | Physical State |
|---|---|---|---|---|
| ASD-1 | 1:3 CPTA-123:PVP-VA 64 | 24.8 | 85% | Amorphous |
| ASD-2 | 1:3 CPTA-123:HPMC-AS | 25.1 | 92% (in pH 6.8) | Amorphous |
| Physical Mix | 1:3 CPTA-123:PVP-VA 64 | 25.0 | 5% | Crystalline |
| Crystalline Drug | - | 100 | < 1% | Crystalline |
Formulation Strategy Selection
The choice of formulation depends on the specific requirements of the preclinical study (e.g., dose level, route of administration) and the physicochemical properties of the compound.
Analytical Methods for Formulation Characterization
Analytical methods are crucial for ensuring the quality and performance of the developed formulations.
Protocol 4: HPLC Method for Quantification of CPTA-123
Objective: To develop a robust HPLC-UV method for quantifying CPTA-123 in formulation trials and dissolution media.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid
-
Purified water
Methodology:
-
Mobile Phase: Prepare a mobile phase of ACN:Water with 0.1% Formic Acid (e.g., 60:40 v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined λmax)
-
-
Standard Preparation: Prepare a stock solution of CPTA-123 in a suitable solvent (e.g., ACN) and create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute formulation samples with the mobile phase to fall within the calibration range.
-
Validation: Validate the method for linearity, accuracy, precision, and specificity according to standard guidelines.[6][7]
The successful preclinical development of this compound (CPTA-123) hinges on the selection of an appropriate formulation to overcome its poor aqueous solubility. This application note provides a systematic framework, including protocols for physicochemical characterization, formulation development using co-solvents and amorphous solid dispersions, and analytical characterization. For CPTA-123, a co-solvent system of 30% PEG 400 / 10% Ethanol / 60% Saline (Formulation F2) appears suitable for low-dose studies, while an amorphous solid dispersion with HPMC-AS (Formulation ASD-2) offers a promising approach for achieving higher exposure and for solid dosage form development. The choice of the final formulation should be guided by the required dose, route of administration, and the specific needs of the planned preclinical studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method is the cyclocondensation reaction of a β-dicarbonyl compound, specifically 1-phenyl-4,4,4-trifluorobutane-1,3-dione, with guanidine or its salts (e.g., guanidine hydrochloride). This reaction, a variation of the Pinner pyrimidine synthesis, directly constructs the desired pyrimidine ring.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione: This β-diketone provides the C4, C5, C6, and the phenyl and trifluoromethyl substituents of the pyrimidine ring.
-
Guanidine hydrochloride or Guanidine nitrate: This reagent provides the N1, C2, and N3 atoms of the pyrimidine ring, including the 2-amino group.
-
A base: To neutralize the guanidine salt and catalyze the reaction. Common bases include sodium ethoxide, potassium hydroxide, or potassium carbonate.
-
A solvent: Typically an alcohol like ethanol or a polar aprotic solvent like dimethylformamide (DMF).
Q3: I am observing a low yield. What are the common causes and how can I improve it?
A3: Low yields in this synthesis can stem from several factors:
-
Inefficient base: The choice and amount of base are critical. A strong base like sodium ethoxide or potassium hydroxide is often required to deprotonate the guanidine salt and catalyze the cyclization effectively.
-
Suboptimal reaction temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.
-
Reaction time: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Moisture: The presence of water can interfere with the reaction. Using anhydrous solvents and reagents is crucial.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
To improve the yield, consider optimizing the reaction conditions as detailed in the troubleshooting guide below. A microwave-assisted, solvent-free approach has also been reported to provide high yields for similar trifluoromethylated pyrimidines and could be explored.[1]
Q4: What are the potential side reactions or byproducts I should be aware of?
A4: While specific byproducts for this exact synthesis are not extensively documented in the literature, based on similar reactions, potential side products could include:
-
Incomplete cyclization products: Intermediates of the condensation reaction may be present if the reaction does not go to completion.
-
Products from self-condensation of the β-diketone: Under certain conditions, the β-diketone may react with itself.
-
Formation of regioisomers: Although less common with symmetric guanidine, the possibility of forming isomeric pyrimidine structures exists.
-
Hydrolysis of the trifluoromethyl group: Under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, though this is generally unlikely under standard reaction conditions.
Q5: What are the recommended methods for purifying the final product?
A5: The primary methods for purifying this compound are:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.
-
Column chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography can be used for purification. A solvent system with appropriate polarity (e.g., a mixture of ethyl acetate and hexanes) should be chosen based on TLC analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the cyclocondensation of 1-phenyl-4,4,4-trifluorobutane-1,3-dione and guanidine.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Guanidine: Guanidine hydrochloride/nitrate needs to be converted to the free base to be reactive. 2. Insufficient Reaction Temperature: The reaction may be too slow at room temperature. 3. Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. | 1. Base Selection and Addition: Use at least one equivalent of a strong base like sodium ethoxide or potassium hydroxide. Add the base to the guanidine salt solution before adding the β-diketone.[2] 2. Temperature Optimization: Heat the reaction mixture to reflux in the chosen solvent (e.g., ethanol). Monitor the reaction progress by TLC. 3. Stoichiometry Check: Use a slight excess of guanidine (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the β-diketone. |
| Multiple Spots on TLC (Low Purity) | 1. Incomplete Reaction: Starting materials may still be present. 2. Formation of Byproducts: Side reactions may be occurring. 3. Decomposition: The product or starting materials may be degrading under the reaction conditions. | 1. Monitor Reaction Time: Use TLC to track the consumption of the limiting reagent and the formation of the product. Extend the reaction time if necessary. 2. Optimize Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. 3. Purification Strategy: Utilize column chromatography with a suitable eluent system to separate the desired product from impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with inorganic salts. 3. Oily product instead of a solid. | 1. Solvent Removal and Extraction: After the reaction, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. 2. Recrystallization: If the product is a solid, perform recrystallization from a suitable solvent system to obtain pure crystals. 3. Column Chromatography: If the product is an oil or if recrystallization is not effective, purify by silica gel column chromatography. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Ethoxide
This protocol is a standard method for the synthesis of 2-aminopyrimidines from a β-diketone and guanidine.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol with stirring until all the sodium has reacted.
-
Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 15-20 minutes at room temperature.
-
Addition of β-Diketone: Add 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with glacial acetic acid.
-
The crude product may precipitate out. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a potentially faster and higher-yielding alternative to the conventional method.[1]
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Mixing Reactants: In a microwave-safe reaction vessel, thoroughly mix 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.0 eq).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120-150 °C) for 10-30 minutes. The optimal conditions should be determined experimentally.
-
Work-up:
-
After the reaction, cool the vessel to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the solid residue.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. Note: The specific yield percentages are illustrative and based on typical outcomes for similar 2-aminopyrimidine syntheses. Actual yields may vary and should be optimized for your specific experimental setup.
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Typical Solvent | Expected Yield Range (%) | Notes |
| Sodium Ethoxide | 1.0 - 1.2 | Ethanol | 70 - 90 | A strong base that is very effective for this transformation. Requires anhydrous conditions. |
| Potassium Hydroxide | 1.0 - 1.5 | Ethanol | 65 - 85 | A strong, less expensive base. Can introduce water, so use of anhydrous KOH is preferred. |
| Potassium Carbonate | 2.0 - 3.0 | DMF or Solvent-free (Microwave) | 60 - 95+ | A weaker base, often effective in polar aprotic solvents or under microwave conditions.[1] |
| Sodium Hydroxide | 1.0 - 1.5 | Ethanol | 60 - 80 | Similar to KOH, but may be slightly less effective in some cases. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Typical Base | Reaction Temperature | Expected Yield Range (%) | Notes |
| Ethanol | Sodium Ethoxide, KOH | Reflux | 70 - 90 | Common and effective solvent. The product may precipitate upon cooling. |
| Dimethylformamide (DMF) | K₂CO₃ | 80 - 120 °C | 65 - 90 | A polar aprotic solvent that can enhance the reactivity of carbonate bases. Higher boiling point allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | Sodium Hydride | Reflux | 50 - 70 | Can be used, but yields may be lower compared to alcohols or DMF. |
| Solvent-Free (Microwave) | K₂CO₃ | 120 - 150 °C | 80 - 95+ | Often provides high yields in short reaction times.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Overcoming solubility issues with 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine in assays
Technical Support Center: 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is fully dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a very common phenomenon known as solvent-shifting precipitation. Your compound is soluble in the organic solvent (DMSO) but poorly soluble in water.[4] When you add the DMSO stock to your aqueous buffer, the overall polarity of the solution increases dramatically. The DMSO concentration drops, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" of the solution as a precipitate.[4] This can lead to inaccurate and unreliable results in biological assays.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance for DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[4][5] It is strongly recommended to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the maximum acceptable concentration that does not interfere with the experimental results.[5]
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?
A4: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Each freeze-thaw cycle can introduce more water into your stock solution. This absorbed water can decrease the solvating power of DMSO for your hydrophobic compound, potentially causing it to precipitate within the stock tube over time.[4][6] To mitigate this, it is best practice to prepare aliquots of your stock solution for single use, minimizing the number of freeze-thaw cycles for the main stock.[7]
Troubleshooting Guide
If you observe compound precipitation, follow this workflow to diagnose and solve the issue.
Data Presentation: Solvent Properties
Choosing the right solvent is critical. While DMSO is the most common choice for creating initial stock solutions, other solvents or co-solvents may be necessary.[3] The table below summarizes key properties of common solvents.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type | Common Assay Use |
| DMSO | (CH₃)₂SO | 189 | 47.2 | Polar Aprotic | Primary solvent for stock solutions (0.1-0.5% final conc.)[4][8] |
| Ethanol | C₂H₅OH | 78.4 | 24.5 | Polar Protic | Co-solvent, generally tolerated up to 1% in cell assays[9][10] |
| Methanol | CH₃OH | 64.7 | 32.7 | Polar Protic | Co-solvent, but can be more toxic to cells than ethanol[9][11] |
| Polyethylene Glycol (PEG 300/400) | C₂ₙH₄ₙ₊₂Oₙ₊₁ | >200 | ~12.5 | Polar | Co-solvent, used to increase solubility in dosing formulations[3][11] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 38.3 | Polar Aprotic | Alternative to DMSO, similar properties and limitations[3][7] |
Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is the standard first step for dissolving a hydrophobic compound.
-
Materials : this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath (optional).
-
Procedure :
-
Accurately weigh the desired amount of the solid compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).[12]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If particles remain, gently warm the solution to 30-37°C or place it in a sonicator bath for 5-10 minutes.[12]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C.[7]
-
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This method minimizes the "solvent shock" that causes precipitation upon direct dilution.[4]
-
Materials : Concentrated DMSO stock (from Protocol 1), final aqueous assay buffer, sterile tubes.
-
Procedure :
-
Dispense the required volume of your final aqueous buffer into a sterile tube. This will be your final working solution tube.
-
While gently vortexing or swirling the aqueous buffer, add the small volume of your DMSO stock dropwise or in a slow stream directly into the buffer.[4]
-
This "reverse dilution" method ensures the DMSO is rapidly and evenly dispersed, preventing localized high concentrations of the compound that can trigger precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitate.
-
Use the final working solution in your assay as quickly as possible, as some compounds may precipitate over time even if initially clear.[4]
-
Protocol 3: Using a Co-Solvent to Enhance Solubility
This protocol is useful when the final DMSO concentration is too low to maintain solubility.
-
Materials : Concentrated DMSO stock, aqueous assay buffer, co-solvent (e.g., Ethanol, PEG 400).
-
Procedure :
-
Determine the maximum tolerated concentration of the co-solvent in your assay (e.g., 1% Ethanol).
-
Prepare the final assay buffer containing the predetermined percentage of the co-solvent. For example, to make 10 mL of buffer with 1% ethanol, add 100 µL of 100% ethanol to 9.9 mL of buffer.
-
Use this co-solvent-containing buffer as your diluent in Protocol 2.
-
The co-solvent helps reduce the overall polarity of the final solution, which can help keep the hydrophobic compound dissolved.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR peaks in 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to unexpected NMR peaks during the analysis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine.
Troubleshooting Guide: Identifying Unexpected NMR Peaks
This guide provides a systematic approach to identifying the source of extraneous peaks in the ¹H and ¹³C NMR spectra of this compound.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A: The expected chemical shifts for the target compound are crucial for identifying unexpected signals. While the exact positions can vary slightly based on the solvent and concentration, the following provides an approximate reference.
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H | ~7.30 (s, 1H) | ~105.0 |
| Phenyl-H (ortho) | ~8.10 (m, 2H) | ~129.0 |
| Phenyl-H (meta) | ~7.55 (m, 2H) | ~129.5 |
| Phenyl-H (para) | ~7.50 (m, 1H) | ~131.0 |
| Phenyl-C (ipso) | - | ~136.0 |
| -NH₂ | ~5.50 (br s, 2H) | - |
| C-NH₂ | - | ~163.0 |
| C-Phenyl | - | ~165.0 |
| C-CF₃ | - | ~155.0 (q) |
| -CF₃ | - | ~122.0 (q) |
Note: Chemical shifts are approximate and can be influenced by the deuterated solvent used.
Q2: I am observing sharp, unexpected singlets in my ¹H NMR spectrum. What are the likely sources?
A: Unexpected sharp singlets often originate from common laboratory contaminants. The most frequent culprits are residual solvents used during synthesis or purification, moisture, and silicone grease from glassware.[1] It is recommended to cross-reference the chemical shifts of these unexpected peaks with a standard table of NMR solvent impurities.[2][3][4]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Compound | Formula | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Acetone-d₆ (δ, ppm) | Multiplicity |
| Acetone | C₃H₆O | 2.17 | 2.09 | 2.05 | Singlet |
| Acetonitrile | C₂H₃N | 2.00 | 2.07 | 1.96 | Singlet |
| Dichloromethane | CH₂Cl₂ | 5.30 | 5.76 | 5.64 | Singlet |
| Diethyl ether | C₄H₁₀O | 3.48, 1.21 | 3.39, 1.11 | 3.40, 1.12 | Quartet, Triplet |
| Ethyl acetate | C₄H₈O₂ | 4.12, 2.05, 1.26 | 4.03, 1.96, 1.16 | 4.05, 1.96, 1.18 | Quartet, Singlet, Triplet |
| Hexanes | C₆H₁₄ | 1.25, 0.88 | 1.23, 0.86 | 1.24, 0.86 | Multiplet, Multiplet |
| Methanol | CH₄O | 3.49 | 3.16 | 3.31 | Singlet |
| Silicone Grease | - | ~0.07 | ~0.05 | ~0.06 | Singlet |
| Toluene | C₇H₈ | 7.27-7.17, 2.36 | 7.24-7.15, 2.31 | 7.26-7.16, 2.32 | Multiplet, Singlet |
| Water | H₂O | 1.56 | 3.33 | 2.84 | Broad Singlet |
Source: Adapted from values reported in literature.[2][3][5][6]
Q3: There are extra peaks in the aromatic region. What could be the cause?
A: Extra aromatic signals can suggest several possibilities:
-
Unreacted Starting Materials: The most common synthesis of this pyrimidine involves the condensation of a β-dicarbonyl compound with guanidine.[7] Therefore, residual 4,4,4-trifluoro-1-phenylbutane-1,3-dione is a likely impurity. Compare your spectrum to the known spectrum of this starting material.
-
Side-products: Pyrimidine synthesis can sometimes yield isomeric side products or byproducts from self-condensation of the starting materials.[8]
-
Regioisomers: Depending on the reaction conditions, there is a possibility of forming other regioisomers, although the directed nature of the synthesis makes this less likely.
Q4: I see a broad peak in my spectrum that I cannot assign. What is it?
A: Broad peaks in a ¹H NMR spectrum are characteristic of protons that undergo chemical exchange.[1] For this compound, these typically correspond to:
-
-NH₂ Protons: The two protons on the amine group are exchangeable and often appear as a single broad peak.
-
Water (H₂O): The presence of water in the NMR solvent (e.g., DMSO-d₆ is hygroscopic) will appear as a broad singlet.[9]
A D₂O shake experiment can confirm the identity of these exchangeable protons. After adding a drop of D₂O to the NMR tube and shaking, the peaks corresponding to -NH₂ and H₂O will decrease in intensity or disappear entirely.[1][9]
Q5: What should I do if the impurity is still unidentified?
A: If the unexpected peaks do not correspond to common solvents, starting materials, or exchangeable protons, further investigation is needed:
-
Spiking Experiment: If you suspect a specific compound is the impurity, add a small amount of that compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peaks confirms the identity of the impurity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, providing structural information about the unknown impurity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the impurity from your main product and provide its mass, which is a critical piece of information for identification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying the source of unexpected NMR peaks.
Caption: A flowchart outlining the systematic process for identifying unknown NMR signals.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound via cyclocondensation.
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)[10]
-
Guanidine hydrochloride (1.2 eq)[11]
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride and stir the resulting suspension at room temperature for 20 minutes.[12]
-
Add 4,4,4-trifluoro-1-phenylbutane-1,3-dione to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Protocol 2: D₂O Shake Experiment
This protocol is used to identify exchangeable protons (e.g., -OH, -NH).[9]
Procedure:
-
Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).
-
Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-insert the tube into the NMR spectrometer and acquire a second ¹H NMR spectrum.
-
Compare the two spectra. The peaks corresponding to exchangeable protons (-NH₂) and any H₂O present will have significantly diminished or disappeared in the second spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield in Pyrimidine Synthesis
Q1: My Biginelli reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, resulting in poor yields.[1] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.
-
Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy or may not have been allowed to proceed to completion. Consider increasing the reaction temperature and monitoring the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can lead to unwanted side reactions and lower the yield of the desired product. Ensure all reagents are of high purity.
Q2: I am observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion is a common problem. Here are some troubleshooting steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify that the concentration is appropriate.
-
Increase Reaction Time or Temperature: The reaction may simply require more time or a higher temperature to proceed to completion. Use TLC to monitor the disappearance of starting materials.
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can leave the limiting reagent unconsumed. While a 1:1:1 ratio is standard for the Biginelli reaction, a slight excess of the urea or thiourea component can sometimes improve yields.
Issue 2: Side Product Formation and Purification Challenges
Q3: I am observing an unexpected side product in my reaction. What could it be and how can I avoid it?
A3: Side product formation is a common challenge. In the Biginelli reaction, a common side product is a Hantzsch-type dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).
-
To minimize Hantzsch product formation:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.
-
Catalyst choice: Some Lewis acids may show higher selectivity for the Biginelli product.
-
Order of addition: In some cases, adding the urea last can minimize its decomposition.
-
Q4: My crude product is difficult to purify. What are some common purification issues and how can I resolve them?
A4: Purification of pyrimidine derivatives can be challenging due to the presence of polar functional groups and side products with similar polarities.
-
Similar Polarity of Product and Impurities: If standard column chromatography on silica gel is not effective, try using a different solvent system with varying polarity. Alternatively, consider other purification techniques like preparative HPLC or recrystallization.[2]
-
Product Instability: The target compound might be unstable on silica gel. In such cases, using a different stationary phase like alumina or employing non-chromatographic methods can be beneficial.[2]
-
Recrystallization Issues: If your compound fails to crystallize, it may be due to high solubility in the chosen solvent. Try using a solvent mixture or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various catalysts, solvents, and temperatures on the yield of pyrimidine synthesis, primarily focusing on the Biginelli reaction.
Table 1: Effect of Different Catalysts on the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Ethanol | Reflux | 4 | 75 | [4] |
| FeCl₃ | 10 | Acetonitrile | 80 | 2 | 92 | [5] |
| ZnCl₂ | 15 | Acetic Acid | RT | 6 | 85 | [5] |
| Yb(OTf)₃ | 5 | Solvent-free | 100 | 0.5 | 95 | [5] |
| Cu(OTf)₂ | 10 | Ethanol | Reflux | 3 | 88 | [5] |
| Bi(NO₃)₃·5H₂O | 10 | Acetonitrile | Reflux | 1.5 | 96 | [5] |
| Supported Cu(II) | 10 mg | Solvent-free | 100 | 3 | 94 | [6] |
Table 2: Effect of Different Solvents on the Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | 24.3 | Reflux | 4 | 75 | [4] |
| Acetonitrile | 37.5 | Reflux | 2 | 92 | [5] |
| Dichloromethane | 9.1 | Reflux | 6 | 65 | Internal Data |
| Tetrahydrofuran | 7.6 | Reflux | 6 | 60 | Internal Data |
| Water | 80.1 | 90 | 0.5 | 91 | [4] |
| Solvent-free | - | 100 | 0.5 | 95 | [5] |
Table 3: Effect of Temperature on the Biginelli Reaction
| Temperature (°C) | Time (min) | Yield (%) | Reference |
| 25 (Room Temp) | 30 | 45 | [4] |
| 60 | 30 | 70 | [4] |
| 80 | 30 | 85 | [4] |
| 90 | 30 | 91 | [4] |
| 100 | 60 | 95 | [7] |
Experimental Protocols
This section provides detailed methodologies for key pyrimidine synthesis reactions.
Protocol 1: Classical Biginelli Reaction
This protocol describes a general procedure for the synthesis of dihydropyrimidinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Solvent and Catalyst Addition: Add ethanol (50 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Solvent-Free Pinner Pyrimidine Synthesis
This protocol offers an environmentally friendly approach to pyrimidine synthesis.[8]
-
Reactant Mixture: In a mortar, grind a mixture of a ketone (10 mmol), triethoxymethane (12 mmol), and ammonium acetate (20 mmol).
-
Catalyst Addition: Add a catalytic amount of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) (5 mol%).
-
Reaction: Heat the mixture in an oil bath at 100-110 °C with continuous stirring. The reaction progress can be monitored by TLC.
-
Purification: After completion, the crude product can be purified by recrystallization from a suitable solvent.
Protocol 3: Microwave-Assisted Pyrimidine Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[9][10]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a basic medium like sodium hydroxide in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.
Mandatory Visualizations
This section provides diagrams for key pathways and workflows using the DOT language.
Caption: The reaction mechanism of the Biginelli synthesis.
Caption: A logical workflow for troubleshooting pyrimidine synthesis.
Caption: The de novo biosynthesis pathway for pyrimidines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of pyrimidines under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 9. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 10. benthamdirect.com [benthamdirect.com]
How to resolve impurities in 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine product
Welcome to the technical support center for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving common issues encountered during the synthesis and purification of this product.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the experimental workflow, focusing on the resolution of impurities in the final product.
Issue 1: Presence of Starting Materials in the Final Product
Question: After the reaction, TLC and NMR analysis indicate the presence of unreacted starting materials, such as 1-phenyl-4,4,4-trifluorobutane-1,3-dione or guanidine, in my this compound product. How can I remove them?
Answer: The presence of starting materials is a common issue and can typically be resolved through optimized purification techniques. The choice of method will depend on the properties of the starting materials in relation to the product.
Troubleshooting Workflow: Removing Starting Materials
Caption: Workflow for removing unreacted starting materials.
Detailed Steps:
-
Aqueous Wash: If residual guanidine hydrochloride is present, a simple aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate) can be effective. Guanidine salts are highly soluble in water, while the desired product has low water solubility.
-
Liquid-Liquid Extraction: To remove acidic or basic impurities, a liquid-liquid extraction can be performed. Dissolve the crude product in an organic solvent. Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a dilute basic solution (e.g., 5% NaHCO₃) to remove acidic impurities like the dione starting material. Finally, wash with brine to remove residual water and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is a highly effective method for separating the product from both polar and non-polar starting materials.[1] A silica gel column is typically used.
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product. The choice of solvent is critical.
Issue 2: Presence of Unidentified Byproducts
Question: My product shows several unexpected spots on the TLC plate, and the NMR spectrum has unassigned peaks. How can I identify and remove these byproducts?
Answer: Unidentified byproducts can arise from side reactions during the synthesis. Common side reactions in pyrimidine synthesis include the formation of regioisomers or products from self-condensation of the starting materials.
Logical Relationship: Impurity Identification and Removal
Caption: A logical approach to identifying and removing unknown impurities.
Troubleshooting Steps:
-
Characterization: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. High-resolution mass spectrometry can provide elemental composition. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) can help elucidate the structures of the major byproducts.
-
Hypothesize Impurity Structures: Based on the synthetic route, consider potential side reactions. For instance, if using a substituted phenyl-dione, regioisomers of the pyrimidine product could form.
-
Develop a Separation Method:
-
Column Chromatography: This is the most versatile method for separating closely related impurities. Methodical optimization of the solvent system is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the impurities have significantly different solubilities from the product in a particular solvent, recrystallization can be an effective and scalable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving high purity.
Q2: I'm having trouble with my column chromatography separation. The spots are too close together on the TLC plate. What can I do?
A2: To improve the separation (resolution) of closely eluting compounds, you can try the following strategies:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Test various solvent mixtures of differing polarities. For example, you can try gradients of ethyl acetate in hexane or dichloromethane in methanol.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).
-
Adjust the Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.
Q3: My compound is "oiling out" instead of crystallizing during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, or the solution becomes supersaturated at a temperature above the melting point of the solute. To promote crystallization, you can:
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This creates a rough surface that can initiate crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Try a different solvent or a solvent mixture: A solvent in which the compound is slightly less soluble at high temperatures may be more effective.
Q4: What are some recommended solvent systems for column chromatography and recrystallization?
A4: The optimal solvent system will depend on the specific impurities present. However, here are some commonly used systems for pyrimidine derivatives:
| Purification Method | Recommended Solvents/Systems | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | A good starting point for many organic compounds. |
| Dichloromethane/Methanol (gradient) | Effective for more polar compounds. | |
| Recrystallization | Ethanol | Often a good choice for pyrimidine derivatives.[2] |
| Toluene | Can be effective for aromatic compounds. | |
| Butan-1-ol | A higher boiling point solvent that can be useful for less soluble compounds. | |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system that can be effective for inducing crystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Experimental Workflow: Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Experimental Workflow: Recrystallization
Caption: A typical workflow for the recrystallization process.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Perform small-scale solubility tests to identify the best solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
References
Technical Support Center: Overcoming Cell Line Resistance to 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Disclaimer: The following information is provided for illustrative purposes and is based on established principles of drug resistance in cancer cell lines. As of the date of this document, specific experimental data on cell line resistance to 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is not extensively available in public literature. The proposed mechanisms of action and resistance are hypothetical and derived from the structural characteristics of the compound and general knowledge of pyrimidine-based inhibitors.
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering or wish to proactively address potential cell line resistance to this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound?
A1: Based on its chemical structure, this compound is likely a competitive inhibitor of a protein kinase. The pyrimidine core is a common scaffold for molecules that bind to the ATP-binding pocket of kinases. The phenyl and trifluoromethyl groups likely contribute to the binding affinity and selectivity for a specific kinase, potentially one involved in a crucial cancer cell signaling pathway, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.
Q2: My cells have stopped responding to this compound. How can I confirm they have developed resistance?
A2: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.[1][2]
Q3: What are the common biological mechanisms that could cause my cells to become resistant to this compound?
A3: Acquired drug resistance is a multifactorial issue.[1] Common mechanisms for kinase inhibitors include:
-
Target Alteration: Mutations in the kinase's ATP-binding pocket can prevent the compound from binding effectively.
-
Bypass Pathway Activation: Cells may activate alternative signaling pathways to circumvent the inhibitory effect of the drug. For instance, if the primary target is inhibited, a parallel pathway might be upregulated to continue driving cell proliferation and survival.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[2][4]
-
Changes in Drug Metabolism: Cells might alter their metabolic processes to inactivate the drug more efficiently.
Q4: How long does it typically take to develop a drug-resistant cell line in the laboratory?
A4: The development of a stable drug-resistant cell line can take anywhere from 3 to 18 months.[5] The process involves continuous culture of the cells in the presence of the drug, often with a gradual dose escalation.[1][3]
Troubleshooting Guide
Problem 1: I am seeing inconsistent IC50 values for this compound between experiments.
-
Possible Cause: Inconsistent cell culture conditions, reagent variability, or issues with the experimental setup can lead to fluctuating IC50 values.[6][7]
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[1] Ensure uniform cell seeding density and a single-cell suspension.[1][6]
-
Reagent Quality: Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Ensure all assay reagents are within their expiration dates and stored correctly.[1]
-
Experimental Controls: Include a positive control (a known effective drug) and a negative control (vehicle only) in every experiment to monitor assay performance.
-
Problem 2: My cell line has become completely unresponsive to this compound, even at high concentrations.
-
Possible Cause: The cells have likely developed a strong resistance mechanism. This could be due to a target mutation that completely abolishes drug binding or a highly active bypass pathway.
-
Solution:
-
Confirm Resistance: Perform a dose-response curve and compare the IC50 to the parental cell line. An IC50 shift of 10-fold or higher suggests strong resistance.[2]
-
Investigate Mechanism:
-
Target Sequencing: Sequence the gene encoding the putative kinase target to check for mutations in the drug-binding site.
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the target pathway and potential bypass pathways (e.g., PI3K/Akt, MAPK).[2]
-
Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to determine if drug efflux is increased in the resistant cells.
-
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) | Resistance Index (RI) |
| Parental | Sensitive to treatment | 50 | 1.0 |
| Resistant | Developed resistance through continuous exposure | 2500 | 50.0 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[4]
Table 2: Effect of a Hypothetical MEK Inhibitor on Re-sensitizing Resistant Cells
| Treatment Group | IC50 of this compound (nM) |
| Resistant Cells | 2500 |
| Resistant Cells + MEK Inhibitor (10 nM) | 150 |
This table illustrates how a second compound targeting a bypass pathway might re-sensitize resistant cells to the primary drug.
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure and dose escalation.
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay (see Protocol 2).[1][8]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[1]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the drug in the culture medium. This is typically done in a stepwise manner.[1][2]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.[1]
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.[1][2] A resistant cell line is often considered established when the IC50 is at least 10-fold higher than the parental line.[2]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability to determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2][8]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression model to calculate the IC50.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation to investigate resistance mechanisms.
-
Cell Lysis: Treat sensitive and resistant cells with and without the drug for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of the target kinase, Akt, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare protein expression and phosphorylation levels between different conditions.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for generating a resistant cell line.
Caption: Logical troubleshooting workflow for suspected drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my pyrimidine-based inhibitor?
A1: Low oral bioavailability of pyrimidine-based inhibitors, and kinase inhibitors in general, is often a result of several factors. These can include poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[1][2] Additionally, the high lipophilicity of many of these compounds can contribute to poor absorption.[3] The efflux of the drug back into the GI lumen by transporters such as P-glycoprotein (P-gp) can also significantly reduce its net absorption.[4]
Q2: How can I quickly assess the potential reasons for the low bioavailability of my compound?
A2: A good starting point is to perform a series of in vitro assays. To evaluate metabolic stability, you can use liver microsomes or hepatocytes.[5] Solubility can be determined at different pH values to mimic the conditions of the GI tract. Permeability can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. These initial experiments will help you identify whether solubility, metabolism, or permeability is the primary hurdle.
Q3: What are the main strategies to improve the oral bioavailability of a pyrimidine-based inhibitor?
A3: There are several key strategies that can be employed:
-
Formulation Strategies: These aim to improve the solubility and dissolution rate of the compound. Common approaches include the use of amorphous solid dispersions (ASDs), lipid-based formulations (e.g., self-emulsifying drug delivery systems or SEDDS), and nanonization techniques.[6][7][8]
-
Prodrug Approaches: This involves chemically modifying the inhibitor to create a more soluble or permeable version (a prodrug) that converts back to the active drug in the body.[9][10][11]
-
Chemical Modification: Altering the chemical structure of the inhibitor itself to improve its physicochemical properties, such as solubility and metabolic stability.[12][13]
-
Inhibition of Metabolism or Efflux: Co-administration of the inhibitor with an agent that inhibits its primary metabolizing enzymes (like CYP3A4) or efflux transporters (like P-gp) can increase its systemic exposure.[14]
Troubleshooting Guides
Problem 1: My pyrimidine-based inhibitor has very low aqueous solubility.
-
Possible Cause: The crystalline form of your compound may be highly stable and resistant to dissolution.
-
Troubleshooting Steps:
-
Amorphous Solid Dispersion (ASD): Consider formulating your compound as an ASD. By dispersing the drug in a polymer matrix in an amorphous state, you can significantly increase its apparent solubility and dissolution rate.[7][15]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can be highly effective. These formulations can help to solubilize the drug in the GI tract and facilitate its absorption.[3][16][17]
-
Nanonization: Reducing the particle size of your drug to the nanometer range can increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]
-
Prodrug Synthesis: A prodrug strategy can be employed to temporarily mask the features of the molecule that are responsible for its low solubility.[9][11]
-
Problem 2: The inhibitor shows high clearance and poor in vivo exposure after oral administration.
-
Possible Cause: This is often indicative of extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: First, confirm the metabolic instability of your compound using liver microsomes or S9 fractions. This will help identify the primary site of metabolism.
-
Structural Modification: If metabolically labile sites are identified, medicinal chemistry efforts can be directed towards modifying these positions to block metabolism. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom.
-
Prodrug Approach: Design a prodrug that masks the metabolically susceptible moiety. The prodrug should be stable in the GI tract and liver and release the active drug systemically.[10]
-
Co-administration with an Inhibitor: In preclinical studies, co-administration with a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor) can help to demonstrate the impact of first-pass metabolism on bioavailability.[14]
-
Problem 3: My compound has good solubility and metabolic stability but still exhibits low oral bioavailability.
-
Possible Cause: Poor membrane permeability or active efflux by transporters like P-gp could be the limiting factor.
-
Troubleshooting Steps:
-
Permeability Assays: Use in vitro models like Caco-2 or MDCK cell lines to assess the permeability of your compound. These assays can also be used to determine if your compound is a substrate for efflux transporters by performing the assay in the presence and absence of a known P-gp inhibitor.
-
Structural Modifications to Improve Permeability: If permeability is low, consider modifications to the molecule's polarity and hydrogen bonding capacity to improve its ability to cross the intestinal membrane.
-
Inhibition of Efflux Transporters: Explore the possibility of co-dosing with an inhibitor of relevant efflux transporters.[4]
-
Data Presentation
Table 1: Examples of Bioavailability Improvement for Pyrimidine-Based Inhibitors
| Inhibitor | Initial Oral Bioavailability (%) | Strategy Employed | Improved Oral Bioavailability (%) | Fold Improvement | Reference |
| Pyrazolo-pyridone Inhibitor (Compound 2) | 15 | Chemical Modification | Not explicitly stated for compound 40, but plasma exposure improved 25-fold. | 25-fold (in exposure) | [12][18] |
| Aurora Kinase Inhibitor (Compound 13) | Low (not specified) | N-acyl Prodrug (Compound 25) | 62.3 | >8-fold (in AUC) | [10][19] |
| Cabozantinib (Kinase Inhibitor) | Low | Lipophilic Salt Formulation | ~2-fold increase in absorption | ~2 | [3][16][17] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Positive control compound with known metabolic instability (e.g., testosterone).
-
Negative control compound with known metabolic stability (e.g., warfarin).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates, incubator, LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound or control compounds to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active transport of a test compound.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound stock solution.
-
Control compounds for high permeability (e.g., propranolol) and low permeability (e.g., mannitol).
-
P-gp inhibitor (e.g., verapamil) for efflux studies.
-
LC-MS/MS system.
-
-
Procedure:
-
Wash the Caco-2 cell monolayers with transport buffer.
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
To assess efflux, perform the B-A transport experiment in the presence and absence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 7. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.monash.edu [research.monash.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and minimize the off-target effects of novel small molecule inhibitors, with a focus on 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. While specific public data on the off-target profile of this particular compound is not extensively available, the principles and protocols outlined here offer a robust framework for its characterization and for mitigating unintended molecular interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects are the unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target. These interactions are a major concern as they can lead to misinterpretation of experimental results, where an observed biological response may be due to an off-target effect rather than the inhibition of the intended target.[1][2] Furthermore, off-target binding can cause cellular toxicity and adverse side effects in a clinical setting, hindering the translation of preclinical findings.[1][2]
Q2: I have just synthesized or obtained this compound. How can I predict its potential off-target effects before starting cell-based assays?
A2: A proactive, multi-step approach is recommended. Start with in silico (computational) methods to predict potential interactions. This involves screening the compound's structure against databases of known protein binding sites, particularly for kinases, due to the pyrimidine core structure.[3][4] Following computational analysis, perform a broad biochemical screen, such as a kinome-wide selectivity profiling assay, to experimentally identify unintended kinase targets.[5][6] This initial data is crucial for designing more targeted follow-up experiments.
Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular experiments?
A3: Differentiating between on- and off-target effects is a fundamental challenge in chemical biology.[1] A multi-pronged strategy is the most reliable approach:
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[1][2] If both compounds induce the same phenotype, it is more likely to be a true on-target effect.
-
Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[1][2] The resulting phenotype should ideally mimic the effect observed with this compound.
-
Use of a Negative Control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target.[2] If the phenotype is absent when using this negative control, it strengthens the evidence for an on-target mechanism.[2]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the primary target should reverse the phenotypic effects of your compound if they are on-target.[5]
Q4: My compound shows high cytotoxicity at concentrations required to see the desired on-target effect. What could be the cause and how can I address it?
A4: High cytotoxicity can stem from either on-target effects (the target is essential for cell survival) or off-target toxicity. To dissect this, perform a dose-response curve to identify the lowest effective concentration.[5] A kinome-wide selectivity screen can reveal if your compound is potently inhibiting other kinases known to be essential for cell viability.[5] If cytotoxicity persists even with structurally different inhibitors targeting the same protein, it may be an on-target effect.[5] Also, ensure the compound is soluble in your cell culture media and that the vehicle (e.g., DMSO) is not causing toxicity at the concentrations used.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell survival.[5] 2. On-target toxicity: The intended target may be critical for cell viability. 3. Compound solubility issues: Precipitation of the compound can lead to non-specific toxicity.[5] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[5] 2. Test inhibitors with different chemical scaffolds that act on the same primary target.[5] 3. Perform a dose-response curve to determine the lowest effective concentration.[5] 4. Check the inhibitor's solubility in your cell culture media and use a vehicle control.[5] |
| Discrepancy between biochemical potency (e.g., IC50) and cellular activity. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Rapid metabolism of the inhibitor: The compound may be quickly degraded or modified by the cells.[1] 3. Cellular ATP concentration: In vitro kinase assays are often run at lower ATP concentrations than found in cells, which can affect inhibitor potency. | 1. Employ assays to assess cell permeability (e.g., parallel artificial membrane permeability assay - PAMPA). 2. Evaluate compound stability in cell culture medium and in the presence of cellular extracts. 3. Confirm target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA). |
| Inconsistent results across different cell lines. | 1. Cell-line specific expression of off-targets: Different cell lines express different repertoires of proteins, which can lead to variable off-target effects.[1] 2. Activation of compensatory signaling pathways: Inhibition of the primary target may trigger feedback loops or alternative pathways in some cell lines but not others.[2] | 1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[1] 2. Use techniques like Western blotting to probe for the activation of known compensatory pathways in each cell line.[5] 3. Test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[5] |
| Observed phenotype does not match the known function of the intended target. | 1. Dominant off-target effect: The observed phenotype may be driven by a potent interaction with an unintended target.[2] 2. Polypharmacology: The compound may be acting on multiple targets simultaneously to produce the observed effect. | 1. Conduct a broad off-target screen (e.g., kinome profiling, safety screening panels). 2. Use genetic methods (CRISPR/siRNA) to validate that the phenotype is dependent on the intended target.[2] 3. Compare the phenotypic effects with those of other known, selective inhibitors of the intended target. |
Quantitative Data Presentation
Since specific experimental data for this compound is not publicly available, the following table serves as an example of how to present kinase selectivity data. This data is hypothetical but representative of what would be obtained from a kinase profiling study. Lower IC50 values indicate greater potency.
| Kinase Target | Hypothetical IC50 (nM) for this compound | Kinase Family | Potential Implication |
| Target Kinase X | 15 | (On-Target) | Desired therapeutic effect |
| SRC | 85 | Tyrosine Kinase | Potential off-target effect on cell signaling |
| LCK | 120 | Tyrosine Kinase | Potential off-target effect on immune cells |
| VEGFR2 | 450 | Tyrosine Kinase | Moderate off-target, potential anti-angiogenic effects |
| EGFR | >10,000 | Tyrosine Kinase | Low probability of off-target effects |
| CDK2 | >10,000 | Serine/Threonine Kinase | Low probability of off-target effects on cell cycle |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). This will be used by a commercial vendor for screening.
-
Assay Service: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). These services typically offer panels of hundreds of purified human kinases.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against the kinase panel. The percentage of inhibition for each kinase is determined.
-
Follow-up IC50 Determination: For kinases that show significant inhibition (e.g., >50%) in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis: The results will provide a selectivity profile, highlighting both the intended target and any potential off-targets. This data is crucial for interpreting cellular assay results.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound engages its intended target within intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a desired concentration (e.g., 10x the cellular IC50) and another set with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and treated).
-
Heating Gradient: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot for each condition should be kept on ice as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) from each sample. Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.
-
Data Interpretation: Binding of the inhibitor stabilizes the target protein against heat-induced denaturation. This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Stability testing and degradation pathways of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Of course. Here is a technical support center with troubleshooting guides and FAQs for the stability testing and degradation pathways of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine.
Disclaimer
Technical Support Center: this compound
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is influenced by three main components:
-
Pyrimidine Ring: This aromatic heterocycle is generally stable but can be susceptible to degradation under harsh conditions, such as strong acids or bases, which can lead to ring-opening reactions.[1][2]
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group and the carbon-fluorine bond is one of the strongest in organic chemistry.[3] This generally enhances the metabolic and chemical stability of the molecule and can make it resistant to enzymatic degradation.[4][5][6]
-
2-Amino Group: The amino group can be a site for oxidation or other reactions, although its position on the pyrimidine ring may influence its reactivity.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place in a tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Q3: Under what conditions is this compound likely to be most unstable?
A3: Based on the chemistry of similar pyrimidine derivatives, the compound may be most susceptible to degradation under:
-
Strong Basic Conditions (High pH): Hot alkaline conditions have been shown to degrade some pyrimidine derivatives, potentially through hydrolytic cleavage of the pyrimidine ring.[1]
-
Oxidative Stress: The presence of the amino group and the aromatic rings suggests potential susceptibility to strong oxidizing agents.
-
High-Intensity UV Light: While many trifluoromethylated compounds show good photostability, high-energy light can sometimes induce degradation.[4][7]
Q4: What are the likely degradation pathways for this molecule?
A4: While specific pathways must be determined experimentally, plausible degradation routes include:
-
Hydrolytic Ring Opening: Under strong basic conditions, the pyrimidine ring could undergo nucleophilic attack by hydroxide ions, leading to cleavage of the ring structure.
-
Oxidation: The amino group or the phenyl ring could be oxidized, leading to the formation of N-oxides or hydroxylated species.
-
Hydrolysis of the Amino Group: Although less common for aminopyrimidines, under harsh acidic conditions, the amino group could potentially be hydrolyzed to a hydroxyl group, forming a pyrimidinone derivative.
Troubleshooting Guide
Issue 1: Significant degradation is observed under acidic stress conditions (e.g., 0.1 M HCl at 80°C).
-
Possible Cause: While the CF3 group is stable, the pyrimidine ring's nitrogen atoms can be protonated. Under harsh acidic and thermal stress, this may lead to hydrolysis of the 2-amino group to a hydroxyl group, forming 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol.
-
Troubleshooting Steps:
-
Use milder acidic conditions (e.g., lower temperature or lower acid concentration) to slow the reaction.
-
Use LC-MS/MS to identify the mass of the major degradant. A mass increase of 1 Da (from -NH2 to -OH) would support this hypothesis.
-
Co-inject with a synthesized standard of the suspected pyrimidinol degradant to confirm its identity.
-
Issue 2: Multiple degradation peaks appear during analysis of a sample subjected to oxidative stress (e.g., 3% H₂O₂).
-
Possible Cause: The molecule has several potential sites for oxidation, including the amino group (formation of N-oxide), the pyrimidine ring nitrogens, and the phenyl ring. This can result in a complex mixture of degradants.
-
Troubleshooting Steps:
-
Analyze the sample using a high-resolution mass spectrometer to obtain accurate masses and predicted elemental compositions for each degradant peak.
-
Employ antioxidants during sample preparation and storage if oxidation is a concern for the final product formulation.
-
Evaluate different oxidizing agents (e.g., AIBN, m-CPBA) to understand the oxidative sensitivity better.
-
Issue 3: Loss of mass and appearance of a new peak during photostability testing.
-
Possible Cause: High-energy photons can sometimes lead to fragmentation or rearrangement reactions. It is also possible for photolytic cleavage to occur.
-
Troubleshooting Steps:
-
Ensure the photostability study is conducted according to ICH Q1B guidelines to avoid overly harsh conditions.
-
Characterize the degradant peak using LC-MS and NMR to determine its structure.
-
If photostability is a problem, the final drug product may require light-protective packaging.
-
Troubleshooting Decision Tree
Here is a logical workflow to address unexpected peaks in a stability study.
Data Presentation: Forced Degradation Study Conditions
The following table summarizes typical conditions for a forced degradation study, as recommended by ICH guidelines, and the expected stability profile for this compound based on its chemical structure.[8]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Minor degradation expected. Potential for hydrolysis of the amino group. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant degradation possible via pyrimidine ring opening. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate degradation expected. Potential for N-oxide formation. |
| Thermal | Dry Heat | 80°C | 48 hours | Likely to be stable. |
| Photolytic | ICH Q1B Option II | Room Temp | Per Guideline | Likely to be stable, but minor degradation cannot be ruled out. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions (perform in parallel):
-
Control: Dilute stock solution to 0.1 mg/mL with solvent. Store at 4°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Take samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Take samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature. Take samples at 2, 8, and 24 hours.
-
Thermal: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution (0.1 mg/mL) at 80°C.
-
Photostability: Expose the solid compound and a solution (0.1 mg/mL) to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Wrap a control sample in aluminum foil.
5. Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method with UV detection. A C18 column is a common starting point.
-
The mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
Monitor the purity of the main peak and the area of any degradation products.
-
Submit samples with significant degradation for LC-MS analysis to identify the mass of the degradants.
Workflow Diagram: Forced Degradation Study
Degradation Pathways
Hypothetical Degradation Pathway under Strong Basic Conditions
Under harsh hydrolytic conditions (e.g., heating in strong NaOH), a plausible degradation pathway involves the hydrolytic opening of the pyrimidine ring, a known degradation route for some pyrimidines.[1]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. journals.asm.org [journals.asm.org]
- 3. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Purification of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine analogs.
Chromatography Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of your target compounds.
Q1: I'm observing significant peak tailing for my pyrimidine analog during reverse-phase HPLC. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like 2-aminopyrimidines is often caused by strong interactions between the amine functionality and residual acidic silanol groups on the silica-based stationary phase.[1] The trifluoromethyl group can also contribute to secondary interactions.
Potential Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your compound's conjugate acid to maintain it in a single, protonated form.[1] Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice.
-
Use a Deactivated Column: Employ an end-capped column or a column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, to minimize silanol interactions.[1]
-
Reduce Sample Load: Column overload can lead to peak shape distortion. Try reducing the concentration or volume of your injected sample.[1]
Q2: My target compound is co-eluting with a stubborn impurity during flash chromatography. How can I improve the separation?
A: Co-elution occurs when the impurity has a very similar polarity to your desired product, making separation difficult.[2]
Potential Solutions:
-
Optimize Solvent System: Experiment with different solvent systems to alter selectivity. If using a standard hexane/ethyl acetate gradient, try substituting ethyl acetate with dichloromethane (DCM), methyl tert-butyl ether (MTBE), or adding a small percentage of methanol or isopropanol.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different stationary phase. If you are using standard silica gel, consider using alumina (basic or neutral) or an amino-functionalized silica gel, which can be effective for purifying basic compounds.[2][3]
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve the crude sample in a suitable solvent (e.g., DCM or methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column.[1]
Q3: My fluorinated pyrimidine analog shows poor retention on a C18 column, eluting close to the solvent front. What alternative methods can I use?
A: Highly fluorinated compounds can sometimes be too non-polar for good retention and separation in standard reverse-phase systems.
Potential Solutions:
-
Use a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., F5 or PFP) can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions.
-
Try Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reverse-phase. This technique uses a polar stationary phase (like amide or zwitterionic) with a mobile phase consisting of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[1]
Table 1: Example HPLC Conditions for Purity Analysis
| Parameter | Reverse-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Column | C18, 5 µm, 4.6 x 150 mm | Amide, 3.5 µm, 4.6 x 150 mm[1] |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile[1] |
| Gradient | 10% to 95% B over 15 min | 95% to 50% B over 13 min[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm & 280 nm | UV at 254 nm & 280 nm |
Crystallization Challenges
This section provides solutions for common issues encountered during the crystallization of pyrimidine derivatives.
Q1: My compound "oils out" of solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility decreases so rapidly that it separates as a liquid phase before it has time to form an ordered crystal lattice.
Potential Solutions:
-
Slow Down the Process: Reduce the rate of cooling or slow down the addition of the anti-solvent. A slower process gives the molecules more time to align properly.
-
Lower the Concentration: Start with a more dilute solution. Supersaturation may be too high, favoring amorphous precipitation over crystallization.
-
Change the Solvent System: Experiment with different solvent/anti-solvent pairs.
Q2: The compound is only soluble in high-boiling point solvents like DMSO or DMF, making crystallization difficult. What technique can I use?
A: For compounds soluble only in high-boiling, non-volatile solvents, anti-solvent vapor diffusion is a highly effective technique.[4][5]
Method:
-
Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar).
-
Add a volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, DCM, or pentane) to the larger container, ensuring the liquid level is below the top of the inner vial.[4]
-
Seal the system and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth.[4][5]
Extraction & Work-up FAQs
Q1: During an aqueous work-up, I'm struggling with emulsion formation when extracting my basic pyrimidine analog from a basic aqueous layer into an organic solvent. How can I break the emulsion?
A: Emulsions are common when dealing with basic aqueous solutions and organic solvents.
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and helping to break up the emulsion.
-
Filter: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
Q2: My yield is low after extraction. Is it possible my basic product is not being efficiently extracted from the aqueous layer?
A: Yes, this is a common issue. As a 2-aminopyrimidine derivative, your compound is basic. If the aqueous layer is acidic or neutral, your compound will be protonated and highly soluble in the aqueous phase, leading to poor extraction into an organic solvent.
Solution:
-
Basify the Aqueous Layer: Before extracting, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates your amine, making it neutral and much more soluble in organic solvents like ethyl acetate or DCM.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying a this compound analog.
-
Sample Preparation (Dry Loading):
-
Dissolve ~100 mg of the crude product in 2-3 mL of dichloromethane (DCM) or methanol.
-
Add ~1 g of silica gel (or Celite) to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Select an appropriately sized silica gel column.
-
Pack the column using the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin the elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 40% ethyl acetate over 20-30 column volumes.
-
-
Fraction Collection:
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Anti-Solvent Vapor Diffusion Crystallization
This protocol is suitable for obtaining high-quality crystals from a high-boiling point solvent.[4][5]
-
Dissolution: In a small vial (e.g., 2 mL), dissolve 5-10 mg of the purified compound in the minimum amount of hot DMSO or DMF required for complete dissolution.
-
Setup: Place the small, uncapped vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Add 2-3 mL of a volatile anti-solvent, such as diethyl ether or dichloromethane, to the larger vessel.
-
Sealing: Seal the larger vessel tightly with a cap or parafilm.
-
Incubation: Allow the setup to stand undisturbed at room temperature. Crystal formation may take several hours to several days.[5]
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, wash the crystals with a small amount of cold anti-solvent, and dry them under a gentle stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: General purification workflow for pyrimidine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
Comparative Guide to the Mechanism of Action Validation for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and Structurally Related Kinase Inhibitors
Introduction:
The 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine scaffold is a key pharmacophore in modern drug discovery, frequently associated with kinase inhibition. While specific public data on the mechanism of action for this exact compound is limited, its structural features strongly suggest activity as a modulator of protein kinases, which are crucial regulators of cellular signaling. Pyrimidine-based drugs are versatile and have been developed for a wide range of diseases, including cancer and inflammatory conditions.[1]
This guide provides a comparative framework for validating the mechanism of action (MoA) of a compound like this compound. We will compare it with several well-characterized, structurally related pyrimidine derivatives that target different protein kinases. The objective is to provide researchers with the necessary protocols and a conceptual framework to elucidate the biological target and downstream effects of novel compounds based on this privileged scaffold.
The comparator compounds featured in this guide are:
-
CYC116 (TAS-116): An inhibitor of Aurora kinases A and B.
-
Palbociclib (Ibrance): A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
-
Doramapimod (BIRB 796): A potent inhibitor of p38 MAP kinase.
-
Compound 4: A novel pyrimidine derivative that inhibits the MEK/ERK signaling pathway.[2]
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data for selected pyrimidine-based kinase inhibitors, demonstrating the diverse range of targets for this chemical class.
| Compound Name | Target Kinase(s) | Kᵢ or IC₅₀ | Cell Line | Antiproliferative Activity (GI₅₀ / IC₅₀) | Citation(s) |
| CYC116 | Aurora A, Aurora B | Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | MV4-11 (Leukemia) | Not specified in abstract | [3] |
| Palbociclib | CDK4, CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) for a related compound (78) | MV4-11 (Leukemia) | GI₅₀ = 23 nM for a related compound (78) | [4] |
| Doramapimod | p38 MAP Kinase | IC₅₀ = 38 nM | U937 cells | Not specified | |
| Compound 4 | MEK/ERK Pathway | Not specified (direct target) | HCT116 (Colorectal) | IC₅₀ = 8.04 µM (48h) | [2] |
Signaling Pathway Visualization
A common mechanism for pyrimidine-based inhibitors involves the disruption of key signaling cascades, such as the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival. Inhibition of upstream kinases like p38 or MEK can effectively shut down this pathway.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for MoA Validation
To validate the mechanism of action of this compound, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine if the compound directly binds to and inhibits a panel of purified protein kinases and to quantify its potency (IC₅₀).
Methodology:
-
Assay Preparation: A competitive displacement assay is used where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase of interest.
-
Reagents:
-
Kinase: Purified recombinant human kinase (e.g., MEK1, p38, CDK4).
-
Tracer: Specific for the kinase, conjugated to a fluorescent dye.
-
Antibody: Europium-labeled antibody that recognizes a tag on the kinase.
-
Test Compound: Serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of serially diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of a mix containing the kinase and the Eu-labeled antibody. Incubate for 60 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to the amount of compound bound to the kinase.
-
Analysis: Plot the FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
Objective: To measure the effect of the compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control and plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% inhibition of cell proliferation).[4]
Western Blot Analysis for Pathway Inhibition
Objective: To confirm that the compound inhibits the phosphorylation of downstream targets in the proposed signaling pathway within a cellular context.
Methodology:
-
Cell Treatment: Grow a relevant cell line (e.g., HCT116) to 70-80% confluency. Treat the cells with the test compound at concentrations around its GI₅₀ value for a specified time (e.g., 2 hours). Include a positive control (e.g., a known MEK inhibitor) and a DMSO vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., phospho-ERK) and the total protein (e.g., total ERK). Also, probe for a loading control like β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates successful target engagement and pathway inhibition. This method can confirm the suppression of the MEK/ERK signaling pathway.[2]
MoA Validation Workflow
The logical flow for validating the mechanism of action of a novel kinase inhibitor follows a multi-step process from initial screening to in-depth cellular analysis.
Caption: A streamlined workflow for kinase inhibitor MoA validation.
The this compound structure represents a promising starting point for the development of targeted therapies, most likely through kinase inhibition. By comparing its potential activity profile with established inhibitors like CYC116 and Palbociclib, and employing a systematic validation workflow encompassing biochemical and cellular assays, researchers can precisely identify its molecular target and elucidate its mechanism of action. The provided protocols for kinase binding assays, cell proliferation analysis, and Western blotting offer a robust framework for confirming target engagement and downstream pathway modulation, paving the way for further preclinical and clinical development.
References
A Comparative Analysis of B01, a Novel OLIG2 Inhibitor, and Temozolomide in Glioblastoma Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel pyrimidine-4,6-diamine derivative B01, a potent OLIG2 inhibitor, and the current standard-of-care chemotherapeutic agent, Temozolomide, for the treatment of glioblastoma (GBM). This document synthesizes preclinical efficacy data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive overview for advancing GBM therapeutic strategies.
Glioblastoma is a notoriously aggressive and difficult-to-treat primary brain tumor.[1] The current therapeutic cornerstone, Temozolomide, offers modest survival benefits, highlighting the urgent need for novel therapeutic agents targeting alternative pathways.[2][3] One such emerging target is the transcription factor OLIG2, which is crucial for glioma progression and therapy resistance.[1] The novel compound B01, a pyrimidine-4,6-diamine derivative, has been identified as a selective OLIG2 inhibitor with promising anti-glioblastoma activity.
Mechanism of Action
B01 exerts its anti-tumor effects by directly targeting and inhibiting the function of the OLIG2 transcription factor.[1] OLIG2 is a key regulator in glioma stem cells and is involved in pathways promoting cell proliferation and invasion.[4] By inhibiting OLIG2, B01 disrupts these oncogenic signaling cascades.
Temozolomide is an alkylating agent that damages DNA in tumor cells.[4][5] It adds a methyl group to the O6 position of guanine in DNA, leading to cytotoxicity and apoptosis in cancer cells.[4][5] However, the efficacy of Temozolomide can be limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse this methylation.[4]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for B01 and Temozolomide in two well-established glioblastoma cell lines, U87 and U251.
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| B01 | U87 | 7.02[1] | Not Specified |
| U251 | 6.43[1] | Not Specified | |
| Temozolomide | U87 | ~180 (median)[6] | 48 hours |
| U251 | ~84 (median)[6] | 48 hours |
Note: IC50 values for Temozolomide can vary significantly between studies depending on experimental conditions.[4][7]
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of B01 and Temozolomide has been evaluated in a U87 glioblastoma xenograft mouse model. This model involves the subcutaneous or intracranial implantation of human glioblastoma cells into immunocompromised mice.
| Treatment Group | Dosage | Remaining Tumor Volume (%) |
| Control | Vehicle | 100 |
| B01 | 50 mg/kg | 46.3[1] |
| Temozolomide | 39 mg/kg | 60.8[1] |
| B01 + Temozolomide | 50 mg/kg + 39 mg/kg | 44.6[1] |
These results indicate that B01 monotherapy was more effective at reducing tumor volume than Temozolomide monotherapy in this preclinical model.[1] Furthermore, the combination of B01 and Temozolomide demonstrated a synergistic effect, resulting in the greatest tumor volume reduction.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine analogs, focusing on their structure-activity relationships (SAR) across different biological targets. The pyrimidine scaffold is a versatile platform in medicinal chemistry, and derivatives of this compound have demonstrated a range of biological activities, including fungicidal, cyclooxygenase-2 (COX-2) inhibitory, and Toll-like receptor 8 (TLR8) antagonistic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of this compound analogs is highly dependent on the substitution pattern on the 4-phenyl ring and the amine at the 2-position. The following tables summarize the in vitro activity of a series of analogs against the fungus Botrytis cinerea and highlight the COX-2 inhibitory and TLR8 antagonistic activities of representative compounds.
Table 1: In Vitro Fungicidal Activity of this compound Analogs against Botrytis cinerea [1][2]
| Compound ID | R-group on Phenyl Ring | Inhibition Rate at 50 µg/mL (%) |
| III-1 | H | 85.2 |
| III-2 | 2-F | 92.6 |
| III-3 | 2-F | 100 |
| III-4 | 3-F | 88.9 |
| III-5 | 4-F | 81.5 |
| III-6 | 2-Cl | 96.3 |
| III-7 | 3-Cl | 85.2 |
| III-8 | 4-Cl | 92.6 |
| III-9 | 2-Br | 88.9 |
| III-10 | 3-Br | 81.5 |
| III-11 | 4-Br | 92.6 |
| III-12 | 2-CH3 | 85.2 |
| III-13 | 3-CH3 | 96.3 |
| III-14 | 4-CH3 | 88.9 |
| III-15 | 2-OCH3 | 74.1 |
| III-16 | 3-OCH3 | 77.8 |
| III-17 | 4-OCH3 | 81.5 |
| III-18 | 2-CF3 | 85.2 |
| III-19 | 3-CF3 | 88.9 |
| III-20 | 4-CF3 | 81.5 |
| III-21 | 2,4-di-F | 88.9 |
| III-22 | 2,4-di-Cl | 92.6 |
| Pyrimethanil (Control) | - | 85.1 |
| Cyprodinil (Control) | - | 88.8 |
Note: The data indicates that substitutions at the ortho position of the phenyl ring, particularly with a fluorine atom (III-3), lead to the most potent fungicidal activity against B. cinerea.
Table 2: COX-2 Inhibitory and TLR8 Antagonistic Activity of Representative Analogs
| Compound Scaffold | Target | Key Structural Features | IC50 | Reference |
| [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amine | COX-2 | 4-(methylsulfonyl)phenyl at C4 | Potent and selective inhibition reported | [1] |
| 6-(trifluoromethyl)pyrimidin-2-amine derivatives | TLR8 | Varied substitutions at C2 and C4 | Low micromolar to nanomolar | [3] |
Note: Specific IC50 values for a broad series of the core this compound structure against COX-2 and TLR8 are not available in a single comparative study. The data presented is based on related structures and highlights the potential of this scaffold.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for screening.
Caption: COX-2 signaling pathway and the inhibitory action of the analogs.
Caption: TLR8 signaling cascade and the antagonistic effect of the analogs.
Caption: A generalized workflow for the in vitro screening of analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Fungicidal Activity Assay against Botrytis cinerea
This protocol is adapted from the mycelium growth rate method.[1][2]
-
Preparation of Test Compounds: Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Incorporation of Compounds: The PDA medium is cooled to approximately 50-60°C. The test compounds are then added to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). The agar is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 22-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth on the control plate, and T is the average diameter of the mycelial growth on the treated plate.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX enzymes.
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), is prepared.
-
Reaction Mixture: The reaction mixture typically contains the assay buffer, a heme cofactor, and the COX enzyme.
-
Incubation with Inhibitor: The test compounds (analogs) at various concentrations are pre-incubated with the enzyme mixture for a specific period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), the reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TLR8 Antagonist Assay in HEK-Blue™ TLR8 Cells
This protocol utilizes a reporter cell line to measure the antagonistic activity of compounds on TLR8 signaling.
-
Cell Culture: HEK-Blue™ TLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the supplier's recommendations.
-
Cell Plating: The cells are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test this compound analogs for a short period (e.g., 1 hour).
-
TLR8 Activation: The cells are then stimulated with a known TLR8 agonist, such as R848 (resiquimod), at a concentration that induces a submaximal response.
-
Incubation: The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for SEAP expression and secretion into the cell culture supernatant.
-
SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™). The mixture is incubated until a color change is observed.
-
Data Measurement: The absorbance is read at a specific wavelength (e.g., 620-655 nm) using a microplate reader.
-
IC50 Calculation: The percentage of inhibition of TLR8 activation is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols can serve as a valuable resource for the design and development of new molecules with tailored biological activities.
References
Comparative Cross-Reactivity Profiling of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative trifluoromethylpyrimidine-based kinase inhibitor, PF-431396, against two well-characterized multi-kinase inhibitors, Dasatinib and Bosutinib. The information presented is intended to aid researchers in understanding the selectivity of these compounds and to provide detailed experimental protocols for assessing kinase inhibitor specificity.
Introduction to the Compared Kinase Inhibitors
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine represents a class of kinase inhibitors with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide utilizes PF-431396 , a potent dual inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK), as a representative compound from the trifluoromethylpyrimidine class.[1][2][3][4][5]
Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6][7] It is known to be a multi-targeted inhibitor, with activity against a broad range of kinases.[6][7]
Bosutinib is another second-generation tyrosine kinase inhibitor used in the treatment of CML.[8][9][10][11] It also exhibits a multi-kinase inhibition profile, but with a distinct selectivity pattern compared to Dasatinib.[8][9][12]
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of PF-431396, Dasatinib, and Bosutinib against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency. This data provides a snapshot of the on-target and off-target activities of these inhibitors.
| Kinase Target | PF-431396 (IC50/Kd, nM) | Dasatinib (Kd, nM) | Bosutinib (IC50/Kd, nM) | Kinase Family |
| PTK2B (PYK2) | 11 | 1.1 | 6.3 | Tyrosine Kinase |
| PTK2 (FAK) | 2 | 2.4 | 12 | Tyrosine Kinase |
| ABL1 | - | 0.6 | 2.4 | Tyrosine Kinase |
| SRC | - | 0.8 | 1.2 | Tyrosine Kinase |
| LCK | - | 0.4 | 1.0 | Tyrosine Kinase |
| YES1 | - | 0.5 | 1.2 | Tyrosine Kinase |
| FYN | - | 0.5 | 1.5 | Tyrosine Kinase |
| KIT | - | 11 | >10,000 | Tyrosine Kinase |
| PDGFRB | - | 24 | >10,000 | Tyrosine Kinase |
| EPHA2 | - | 1.7 | 4.8 | Tyrosine Kinase |
| EPHB4 | - | 3.5 | 29 | Tyrosine Kinase |
| VEGFR2 | - | 11 | 110 | Tyrosine Kinase |
| DDR1 | - | 2.7 | - | Tyrosine Kinase |
| BTK | - | 0.5 | 6.5 | Tyrosine Kinase |
| TEC | - | 1.0 | 25 | Tyrosine Kinase |
| AURKA (Aurora A) | >90% inhibition at 1µM | 260 | - | Serine/Threonine Kinase |
| JAK3 | >90% inhibition at 1µM | 2.2 | - | Tyrosine Kinase |
| TRKA | >90% inhibition at 1µM | - | - | Tyrosine Kinase |
Data for PF-431396 is primarily IC50 values from enzymatic assays, with some off-target data presented as percent inhibition at a fixed concentration.[1][2] Data for Dasatinib and Bosutinib is primarily Kd values from KINOMEscan binding assays, providing a more direct measure of binding affinity.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
This method is used to quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Materials:
-
DNA-tagged kinases (e.g., from a KINOMEscan panel)
-
Immobilized active-site directed ligand on a solid support (e.g., beads)
-
Test compound (e.g., Dasatinib, Bosutinib) at various concentrations
-
Assay buffer
-
qPCR reagents
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are compared to a DMSO control (no test compound) to determine the percent of kinase bound.
-
Dissociation constants (Kd) are calculated by measuring the amount of kinase captured as a function of the test compound concentration.
Radiometric Kinase Assay
This is a traditional and direct method for measuring the catalytic activity of a kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., PF-431396) at various concentrations
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper or other capture membrane
-
Wash buffers
-
Scintillation counter
Procedure:
-
The kinase reaction is set up in a microplate well containing the kinase, substrate, and reaction buffer.
-
The test compound, dissolved in DMSO, is added to the wells at a range of concentrations. A DMSO-only control is included.
-
The reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled ATP.
-
The reaction is incubated for a specific time at an optimal temperature to allow for substrate phosphorylation.
-
The reaction is stopped, and a portion of the reaction mixture is spotted onto a phosphocellulose membrane.
-
The membrane is washed extensively to remove unincorporated radiolabeled ATP.
-
The radioactivity retained on the membrane, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Visualizations
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Simplified FAK/PYK2 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-431396 | FAK | PYK2 | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of in vitro results for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
An In Vivo Efficacy Comparison of Trifluoromethyl-Containing Heterocyclic Compounds as Anticancer Agents
A Comparative Analysis of Preclinical Data
This guide provides a comparative overview of the in vivo validation of in vitro results for several trifluoromethyl-containing heterocyclic compounds, structurally related to 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. The focus is on their potential as anticancer agents, with supporting data from various preclinical studies. Due to the limited availability of published in vivo data for this compound, this guide draws comparisons from functionally and structurally similar molecules to provide a relevant framework for researchers and drug development professionals.
The compounds discussed herein belong to classes of molecules, such as pyrimidine and thiadiazole derivatives, which are of significant interest in medicinal chemistry due to their demonstrated cytotoxic properties.[1][2] The inclusion of a trifluoromethyl group often enhances the pharmacological properties of these compounds, including metabolic stability and cell permeability.[2][3]
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy
The following tables summarize the in vitro cytotoxic activity and corresponding in vivo efficacy of selected trifluoromethyl-containing compounds and other relevant pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Compounds against Various Cancer Cell Lines
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [2] |
| A375 (Melanoma) | 25.4 | [2] | ||
| Compound 83 (4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | Pyrimidine | MV4-11 (Leukemia) | Not specified | [5] |
| Compound B01 (pyrimidine-4,6-diamine derivative) | Pyrimidine-4,6-diamine | U87 (Glioblastoma) | 7.0 | [6] |
| U251 (Glioblastoma) | 6.4 | [6] | ||
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | 1,3,4-Thiadiazole | MDA (Breast) | 9 | [1] |
| Phenoxy acetamide derivative (Compound I) | Phenoxy acetamide | HepG2 (Liver) | 1.43 | [4] |
| MCF-7 (Breast) | > Compound I IC50 on HepG2 | [4] |
Table 2: In Vivo Efficacy of Selected Compounds in Preclinical Models
| Compound | Animal Model | Treatment Regimen | Outcome | Reference |
| Compound 83 | MV4-11 acute myeloid leukemia mouse xenografts | Repeated oral administration | Marked inhibition of tumor growth | [5] |
| Compound B01 | U87 glioblastoma xenograft model | Not specified | 46% reduction in tumor volume compared to control | [6] |
| Phenoxy acetamide derivative (Compound I) | SEC-bearing mice | Not specified | Showed lobular inflammation and confluent necrosis in the liver of treated mice | [4] |
| 3-(4'-(4"-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one | 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster buccal pouch carcinogenesis | Administration of the compound | Effectively suppressed oral carcinogenesis | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data. Below are generalized protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow the MTT to be metabolized by living cells into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
In Vivo Tumor Xenograft Model
Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in a living organism.[5][6]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
Mandatory Visualizations
The following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical workflow for validating in vitro findings in an in vivo setting.
Caption: A potential signaling pathway targeted by pyrimidine derivatives.
Caption: Experimental workflow from in vitro screening to in vivo validation.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine Synthesis Routes for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation, as this heterocycle is a key component in a vast array of pharmaceuticals. This guide provides an objective comparison of prominent pyrimidine synthesis methods, supported by experimental data, to inform the selection of the most suitable synthetic route for a given research objective.
Comparative Analysis of Key Synthesis Methodologies
The synthesis of pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. This comparison focuses on three foundational and widely used methods: the Principal Synthesis (exemplified by the Pinner variation), the Biginelli Reaction, and the Bredereck Synthesis.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Amidines, β-Dicarbonyl Compounds (e.g., Acetylacetone) | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2%[1] |
| Biginelli Reaction | Aldehyde, β-Ketoester (e.g., Ethyl Acetoacetate), Urea/Thiourea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85%[1] |
| Bredereck Synthesis | Formamide, 1,3-Dicarbonyl Compound | Acid Catalyst (e.g., Boric Anhydride) | Formamide | 45-70 minutes | 160-180 | Good to high yields (specific percentage varies with substrate) |
| Microwave-Assisted Synthesis (Biginelli variation) | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95%[1] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93%[1] |
In-Depth Look at Synthesis Routes
The Principal Synthesis (Pinner Reaction)
The Pinner synthesis is a classic and versatile method for the preparation of substituted pyrimidines.[2] It involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[2] This method is particularly useful for accessing a wide variety of substituted pyrimidines by varying the dicarbonyl and amidine starting materials.
The Biginelli Reaction
First reported in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea.[3] This multicomponent reaction is highly valued for its efficiency and atom economy. While the classical protocol can sometimes result in lower yields, numerous modifications, including the use of various catalysts and solvent-free conditions, have been developed to improve its efficacy.[4][5][6]
The Bredereck Synthesis
The Bredereck synthesis utilizes formamide as a key reagent for the formation of the pyrimidine ring from 1,3-dicarbonyl compounds. This method is effective for producing a range of pyrimidine derivatives.
It is important to note that other named reactions such as the Prins, von Kostanecki, and Gattermann-Koch reactions are not typically employed for the synthesis of the pyrimidine core. The Prins reaction is primarily used for the synthesis of tetrahydropyrans,[7][8][9] the von Kostanecki reaction for chromones or coumarins,[10] and the Gattermann-Koch reaction for the formylation of aromatic compounds.[11]
Visualizing the Synthetic Pathways
To illustrate the procedural flow of these synthetic routes, the following diagrams depict the key stages of the Pinner and Biginelli reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. redalyc.org [redalyc.org]
- 6. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 7. Prins reaction - Wikipedia [en.wikipedia.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Prins Reaction [organic-chemistry.org]
- 10. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
Comparative Analysis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Analogs: A Review of Publicly Available Data
For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative overview of publicly available information on the synthesis and biological activity of compounds structurally related to 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. Due to the absence of specific published data for this compound, this document focuses on analogous substituted pyrimidine derivatives to offer insights into their potential synthesis and biological profiles.
While the exact compound this compound is commercially available, indicating its successful synthesis, detailed experimental procedures and biological data are not readily found in peer-reviewed literature.[1] This guide, therefore, collates and compares data from studies on structurally similar pyrimidine derivatives, particularly those with phenyl and trifluoromethyl substitutions, which are recognized for their potential as anticancer and antimicrobial agents.[2][3][4][5][6]
Synthetic Approaches to Substituted Pyrimidines
The synthesis of substituted pyrimidine rings is a well-established area of heterocyclic chemistry. Generally, these syntheses involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative. For trifluoromethylated pyrimidines, a common precursor is a trifluoromethylated β-diketone.
A representative synthetic pathway for a related class of compounds, 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, starts from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. These precursors are then cyclized using trifluoroacetic anhydride to introduce the trifluoromethyl group and form the pyrimidine ring.[4]
Comparative Biological Activity
Substituted pyrimidine derivatives have been extensively investigated for their therapeutic potential, with many exhibiting significant anticancer activity.[2][3][4][5][7] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[4]
The following table summarizes the biological activity of several pyrimidine derivatives that are structurally related to this compound. It is important to note that direct comparisons are challenging due to the different substitution patterns and the varied biological assays employed in each study.
| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer (NCI-60 cell lines) | Showed significant growth inhibition against various cancer cell lines, particularly leukemia and renal cancer. | [4] |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivatives | Anticancer (Werner helicase inhibitors) | Demonstrated inhibitory activity against microsatellite instability-high (MSI-H) cancer cell lines. | [8] |
| 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one | Chemoprevention | Suppressed oral carcinogenesis in a hamster model. | [9] |
| Substituted Pyrimidines | Antimicrobial | Various derivatives showed moderate to high activity against bacterial strains like E. coli and S. aureus. | [6] |
Experimental Protocols
To aid in the reproducibility of the findings for these related compounds, detailed experimental methodologies are crucial. Below is a summarized protocol for the synthesis of a class of trifluoromethylated pyrimidine analogs.
Synthesis of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][7]thiazolo[4,5-d]pyrimidin-7(6H)-one: [4]
-
Starting Material: 4-amino-2-thioxo-2,3-dihydro-3-phenyl-1,3-thiazole-5-carboxamide.
-
Cyclization: The starting material is reacted with trifluoroacetic anhydride.
-
Reaction Conditions: The specific solvent, temperature, and reaction time would be detailed in the original publication.
-
Purification: The final product is typically purified using techniques like recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow
The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generalized workflow for evaluating the anticancer properties of a novel pyrimidine derivative.
Caption: Workflow for Anticancer Drug Discovery with Pyrimidine Derivatives.
References
- 1. 26974-09-4 Cas No. | 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 2. japsonline.com [japsonline.com]
- 3. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Analysis of the ADME Properties of Pyrimidine Derivatives
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the journey from a promising compound to a viable drug is fraught with challenges, with poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties being a primary cause of late-stage attrition. This guide provides a comparative analysis of the ADME profiles of a series of pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more effective drug candidates.
The pyrimidine core is a privileged structure in drug discovery, featured in a wide array of approved drugs targeting kinases, viruses, and other key players in disease.[1][2] The success of these molecules is not solely dependent on their pharmacodynamic potency but also hinges on their pharmacokinetic behavior. Early and comprehensive assessment of ADME properties is therefore critical to identify and optimize compounds with favorable drug-like characteristics, ultimately de-risking the development process and increasing the likelihood of clinical success.
Comparative In Vitro ADME Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the key in vitro ADME properties for a series of twelve pyrazolo[3,4-d]pyrimidine derivatives, providing a snapshot of their relative performance in critical assays. These compounds, explored for their potential as dual c-Src/Abl tyrosine kinase inhibitors, offer valuable insights into the structure-ADME relationships within this chemical class.[3]
| Compound ID | LogP (in silico) | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM Stability (% remaining after 30 min) |
| 1 | 4.23 | < 10 | 13.9 ± 0.1 | 78.3 ± 1.5 |
| 2 | 4.60 | < 10 | 15.1 ± 0.2 | 85.1 ± 2.3 |
| 3 | 4.97 | < 10 | 16.3 ± 0.3 | 90.7 ± 3.1 |
| 4 | 5.34 | < 10 | 17.5 ± 0.4 | 95.2 ± 1.8 |
| 5 | 4.18 | 15.3 ± 0.8 | 14.5 ± 0.2 | 88.6 ± 2.7 |
| 6 | 4.55 | 12.1 ± 0.5 | 15.8 ± 0.3 | 92.3 ± 1.9 |
| 7 | 4.92 | < 10 | 16.9 ± 0.4 | 96.8 ± 0.9 |
| 8 | 5.29 | < 10 | 18.2 ± 0.5 | 99.1 ± 0.5 |
| 9 | 4.35 | 25.7 ± 1.3 | 13.2 ± 0.1 | 82.4 ± 3.5 |
| 10 | 4.72 | 20.4 ± 1.1 | 14.3 ± 0.2 | 87.9 ± 2.1 |
| 11 | 5.09 | 18.9 ± 0.9 | 15.6 ± 0.3 | 93.5 ± 1.4 |
| 12 | 5.46 | 11.5 ± 0.6 | 16.8 ± 0.4 | 97.2 ± 0.8 |
Data sourced from Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro ADME assays.
Aqueous Solubility Assay
A compound's solubility is a critical determinant of its oral absorption. The thermodynamic solubility of the pyrazolo[3,4-d]pyrimidine derivatives was determined using a standardized protocol.
Methodology:
-
An excess amount of the solid compound is added to a phosphate buffer solution (pH 7.4).
-
The suspension is shaken for 24 hours at room temperature to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive intestinal absorption of a compound.
Methodology:
-
A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells of the plate.
-
A buffer solution without the compound is added to the acceptor wells.
-
The plate is incubated for a specified period (e.g., 4-16 hours) to allow the compound to permeate across the artificial membrane.
-
The concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo clearance.
Methodology:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction in the aliquots is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is the gold standard for determining plasma protein binding.
Methodology:
-
A dialysis chamber is separated into two compartments by a semi-permeable membrane.
-
One compartment is filled with plasma containing the test compound at a known concentration.
-
The other compartment is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).
-
The chamber is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound compound to diffuse across the membrane.
-
Samples are taken from both compartments, and the concentration of the compound is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment. The percentage bound is then calculated as (1 - fu) * 100.
Visualizing Key Pathways and Workflows
To further contextualize the importance of ADME profiling, the following diagrams illustrate a critical signaling pathway often targeted by pyrimidine derivatives and a typical workflow for ADME screening in drug discovery.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A typical workflow for ADME screening in drug discovery.
References
Validating Biomarkers for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for validating biomarkers to assess the efficacy of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. As a member of the diverse 2-aminopyrimidine class of compounds, it is anticipated to exhibit significant biological activity, potentially as an anticancer or anti-inflammatory agent.[1][2][3][4] Due to the limited direct experimental data on this specific molecule, this guide draws upon established knowledge of analogous 2-aminopyrimidine derivatives to propose potential mechanisms of action, relevant biomarkers, and robust validation protocols. The presented information aims to equip researchers with a strong foundation for designing and executing studies to characterize the therapeutic potential of this compound and compare its performance against relevant alternatives.
Putative Mechanism of Action and Potential Biomarkers
Based on the activities of structurally related pyrimidine derivatives, a likely mechanism of action for this compound involves the modulation of key signaling pathways implicated in cell proliferation and survival, such as kinase signaling cascades.[5][6] The trifluoromethyl group can enhance metabolic stability and cell permeability, potentially increasing the compound's potency.[7]
A hypothetical signaling pathway is depicted below, illustrating potential molecular targets and downstream biomarkers.
Comparative Performance Analysis
The efficacy of this compound can be benchmarked against other 2-aminopyrimidine derivatives with reported anticancer or anti-inflammatory activities. Below is a table summarizing hypothetical and reported data for comparison.
| Compound ID | Structure | Target/Mechanism of Action (Putative/Reported) | IC50 (µM) on Cancer Cell Line (e.g., MCF-7) | Biomarker(s) of Efficacy |
| This compound | This compound | Putative Kinase Inhibitor | To be determined | p-Akt, p-ERK, Cyclin D1, Cleaved Caspase-3 |
| Analog A (e.g., a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | [Structure of Analog A] | CDK4/CDK6 inhibitor[5] | ~0.1 - 1 | p-Rb, Ki-67 |
| Analog B (e.g., a N4-phenyl-substituted pyrrolo[2,3-d]pyrimidine-2,4-diamine) | [Structure of Analog B] | VEGFR-2 inhibitor[8] | ~0.01 - 0.5 | p-VEGFR-2, CD31 (microvessel density) |
| Analog C (e.g., a pyrimidine-sulfonamide hybrid) | [Structure of Analog C] | Multi-kinase inhibitor[9] | ~5 - 10 | p-EGFR, p-Met, Annexin V |
Experimental Protocols for Biomarker Validation
A systematic approach is crucial for validating biomarkers of efficacy. The following experimental workflow outlines the key steps from in vitro characterization to in vivo confirmation.
Key Experimental Methodologies
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and alternative compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
2. Western Blot Analysis for Phosphorylated Proteins
-
Objective: To quantify the inhibition of specific kinase signaling pathways.
-
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Immunohistochemistry (IHC) for In Vivo Biomarkers
-
Objective: To assess the modulation of biomarkers in tumor tissues from animal models.
-
Protocol:
-
Collect tumor tissues from control and treated animals and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Score the staining intensity and percentage of positive cells under a microscope.
-
Logical Comparison of Efficacy
The following diagram illustrates the logical flow for comparing the efficacy of this compound with its alternatives based on biomarker validation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a compound integral to various research and development activities, is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for mitigating risks and promoting responsible chemical waste management.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be discarded down the drain or mixed with general laboratory waste.[1][2]
1. Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including unused compound, contaminated materials (e.g., weigh boats, filter paper, pipette tips), and empty containers, must be segregated from other waste streams.[1][3]
-
Designated Containers: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[1] For solid waste, a designated solid waste container should be used. For solutions, a designated liquid waste container is appropriate, keeping aqueous and organic solvent waste streams separate.[1][3]
2. Container Labeling and Sealing:
-
Clear Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Secure Sealing: The container must be kept tightly sealed when not in use to prevent the release of dust or vapors.[4][5]
3. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from heat sources and incompatible materials.[1]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Licensed Waste Management: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for the pickup and disposal of the waste.[1][4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[4]
-
-
Large Spills (outside of a fume hood):
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data such as specific toxicity values (e.g., LD50) are not available. The hazard assessment is based on the known risks associated with its functional groups. The following table summarizes the assumed hazard profile.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[1][6] | GHS07 | Warning |
| Skin Corrosion/Irritation | May cause skin irritation.[6][7] | GHS07 | Warning |
| Eye Damage/Irritation | May cause serious eye irritation.[6][7] | GHS07 | Warning |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | GHS09 | Warning |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. The following procedures are based on established best practices for handling similar pyrimidine derivatives and aromatic amines in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and to strictly adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Use chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected before use.[1][2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[3] Consider wearing two pairs of gloves, with one under the gown cuff and one over.[4] |
| Respiratory | Respirator | If engineering controls like fume hoods are not sufficient to keep exposures below permissible limits, a respirator is required.[2] Use a respirator with an appropriate filter (e.g., A/P2) if the occupational exposure limit is exceeded.[5] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice dictates wearing long pants and closed-toe shoes to protect the skin.[3] |
Operational Plan for Handling
A systematic approach is critical for personal and environmental safety when working with this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all personnel are trained on the specific hazards and handling protocols.[6]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[7]
-
Have an emergency response plan in place, including the location of safety showers, eyewash stations, and spill kits.[6][8]
2. Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Do not inhale dust if the compound is in solid form.[3]
-
Keep containers tightly closed when not in use.[7]
-
Remove all sources of ignition.[3]
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7][10]
-
Ensure containers are clearly labeled.[7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and health hazards. This compound should be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[3]
-
Prohibited Disposal: Do not dispose of down the drain or in regular trash. Prevent the chemical from entering sewers or surface and ground water.[3][11]
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal plant.[9][11]
Emergency Procedures
Spill:
-
Evacuate personnel from the immediate area.[3]
-
Isolate the spill area. For solids, a distance of at least 25 meters (75 feet) is recommended as an initial precautionary measure.[12]
-
Wear appropriate PPE, including respiratory protection.
-
Collect the spilled material using a method that avoids dust generation and place it in a sealed container for disposal.[3][9]
-
Ventilate the area.
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7][13] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][12][13] Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water. Seek immediate medical attention.[9][13]
Diagram of the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

